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  • Product: 2-(1-adamantyl)-N-hydroxyacetamide
  • CAS: 136561-40-5

Core Science & Biosynthesis

Foundational

Binding affinity and kinetics of 2-(1-adamantyl)-N-hydroxyacetamide to zinc-dependent enzymes

Binding Affinity and Kinetics of 2-(1-Adamantyl)-N-hydroxyacetamide to Zinc-Dependent Enzymes: A Structural and Mechanistic Guide Executive Summary As a Senior Application Scientist specializing in metalloenzyme pharmaco...

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Author: BenchChem Technical Support Team. Date: March 2026

Binding Affinity and Kinetics of 2-(1-Adamantyl)-N-hydroxyacetamide to Zinc-Dependent Enzymes: A Structural and Mechanistic Guide

Executive Summary

As a Senior Application Scientist specializing in metalloenzyme pharmacology, I frequently encounter the challenge of designing inhibitors that balance potent metal chelation with target selectivity. The compound 2-(1-adamantyl)-N-hydroxyacetamide (also known as 1-adamantylacetohydroxamic acid) serves as a masterclass in this balance. By coupling a highly rigid, lipophilic adamantane cap with a classic hydroxamic acid zinc-binding group (ZBG), this molecule effectively targets zinc-dependent metalloproteases, most notably the [1], while offering a structural template for targeting Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs)[2]. This whitepaper deconstructs the thermodynamic drivers, kinetic profiling, and self-validating experimental methodologies required to characterize this class of inhibitors.

Mechanistic Basis of Zinc Chelation and Steric Anchoring

The efficacy of 2-(1-adamantyl)-N-hydroxyacetamide relies on a dual-interaction pharmacophore:

  • Bidentate Zinc Chelation: The hydroxamic acid moiety penetrates the deep catalytic cleft of the enzyme. X-ray crystallography (PDB: 4HEV) reveals that the carbonyl and hydroxyl oxygen atoms of the hydroxamate coordinate the catalytic Zn2+ ion at optimal distances of 2.1 Å and 2.2 Å, respectively[1]. This bidentate geometry displaces the catalytic water molecule, completely arresting the hydrolytic mechanism.

  • Hydrophobic Anchoring: The adamantane group is a bulky, tricyclic aliphatic hydrocarbon. Unlike flexible alkyl chains that suffer a high entropic penalty upon binding, the rigid adamantane cap pre-organizes the molecule. In BoNT/A LC, it docks tightly into the hydrophobic S1' subsite[1]. In HDACs, this bulky group selectively targets isoforms with wider catalytic channels, such as HDAC6, sterically clashing with the narrower channels of HDAC1/2/3[3].

Mechanism Inhibitor 2-(1-adamantyl)- N-hydroxyacetamide ZBG Hydroxamic Acid ZBG Inhibitor->ZBG Active Moiety Cap Adamantane Cap Inhibitor->Cap Structural Motif Zn Catalytic Zn2+ Ion (Bidentate Chelation) ZBG->Zn Coordinates (2.1-2.2 Å) Pocket S1' / L1 Hydrophobic Pocket (Steric Anchoring) Cap->Pocket Docks via VdW forces Effect Enzyme Inhibition (BoNT/A LC, HDAC6) Zn->Effect Blocks Catalysis Pocket->Effect Increases Residence Time

Logical architecture of zinc-dependent enzyme inhibition by 2-(1-adamantyl)-N-hydroxyacetamide.

Quantitative Binding Affinity and Structural Kinetics

The binding affinity ( Ki​ ) and residence time ( τ ) of an inhibitor dictate its in vivo efficacy. For 2-(1-adamantyl)-N-hydroxyacetamide, the rigid adamantane cap plays a paradoxical role in binding kinetics. While the bulkiness can reduce the association rate ( kon​ ) by requiring a precise entry vector into the catalytic channel, the massive van der Waals interactions within the S1' pocket drastically reduce the dissociation rate ( koff​ ).

In the context of BoNT/A LC, the parent compound exhibits a Ki​ of 460 nM[4]. However, structure-guided optimization of this scaffold—specifically by extending the adamantane core to exploit adjacent cryptic pockets—has yielded derivatives with Ki​ values as low as 27 nM, representing a 17-fold increase in potency[1].

Table 1: Quantitative Binding Data for 2-(1-Adamantyl)-N-hydroxyacetamide and Derivatives

MetricValueTarget EnzymeExperimental MethodReference
Ki​ (Parent Compound) 460 nMBoNT/A LCFRET-based Cleavage Assay[4]
Ki​ (Optimized Scaffold) 27 nMBoNT/A LCFRET-based Cleavage Assay[1]
Zn-O (Carbonyl) Distance 2.1 ÅBoNT/A LCX-ray Crystallography (PDB: 4HEV)[1]
Zn-O (Hydroxyl) Distance 2.2 ÅBoNT/A LCX-ray Crystallography (PDB: 4HEV)[1]
IC50​ (HDAC6) >30 μ MHDAC6Fluorometric Assay[2]

Note: While the adamantyl-hydroxamate scaffold is a potent BoNT/A LC inhibitor, its direct activity on HDAC6 is moderate without further linker elongation, highlighting the necessity of matching the linker length to the specific depth of the target enzyme's catalytic channel[2].

Self-Validating Experimental Methodologies

To accurately determine the binding affinity and kinetic rates of adamantyl-hydroxamates, the experimental design must account for the high affinity of the ZBG and the potential for non-specific aggregation. The following protocols represent a self-validating system, ensuring that observed inhibition is purely mechanism-based.

Protocol Step1 1. Compound Preparation (Purity >99% via HPLC) Step2 2. FRET Enzymatic Assay (Determine Ki & IC50) Step1->Step2 Step3 3. SPR Kinetic Profiling (Determine kon & koff) Step2->Step3 Select potent candidates Step4 4. X-ray Crystallography (Validate Binding Mode) Step3->Step4 Map kinetic to structural data Control Internal Controls: EDTA Baseline & Reference Inhibitor Control->Step2 Validates Control->Step3 Validates

Self-validating experimental workflow for evaluating binding affinity and kinetics.

Protocol A: FRET-Based Enzymatic Assay for Ki​ Determination

Causality Insight: FRET assays provide real-time continuous monitoring of substrate cleavage, which is essential for detecting slow-binding kinetics common in tight-binding zinc chelators.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 0.05% Tween-20, 10 μ M ZnCl2​ ). Crucial Step: Tween-20 prevents non-specific inhibitor aggregation (promiscuous inhibition).

  • Enzyme-Inhibitor Pre-incubation: Incubate 1 nM of recombinant BoNT/A LC (or target MMP/HDAC) with varying concentrations of 2-(1-adamantyl)-N-hydroxyacetamide (10 nM to 100 μ M) for 30 minutes at 37°C.

  • Internal Controls:

    • Positive Control: 10 mM EDTA (chelates zinc, validating that the assay is strictly monitoring zinc-dependent activity).

    • Reference Control: A known inhibitor (e.g., Marimastat or a validated BoNT/A inhibitor) to normalize plate-to-plate variability.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., SNAPtide for BoNT/A) and monitor fluorescence (Ex/Em = 320/420 nm) continuously for 60 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) and fit the data to the Morrison equation for tight-binding inhibitors to derive the absolute Ki​ .

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling ( kon​ / koff​ )

Causality Insight: While FRET provides thermodynamic affinity ( Ki​ ), SPR isolates the kinetic parameters, revealing the residence time dictated by the adamantane cap.

  • Surface Functionalization: Immobilize the target metalloenzyme onto a CM5 sensor chip via standard amine coupling until a density of ~2000 RU is achieved.

  • Analyte Injection: Inject 2-(1-adamantyl)-N-hydroxyacetamide at multiple concentrations (0.5x to 10x Ki​ ) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Dissociation Phase: Flow running buffer over the chip for 600 seconds to accurately capture the slow koff​ induced by the hydrophobic adamantane anchoring.

  • Validation: Subtract the response from a blank reference channel to eliminate bulk refractive index changes. Fit the resulting sensorgrams to a 1:1 Langmuir binding model.

Cellular Permeability and Prodrug Strategies

A critical limitation in the translation of 2-(1-adamantyl)-N-hydroxyacetamide is its poor cellular permeability, a common liability of polar hydroxamic acids[4]. Despite sub-micromolar in vitro potency, the parent compound fails to protect neurons from BoNT/A intoxication in cell-based assays[4]. To overcome this,—are employed. These lipophilic masks facilitate membrane transit and are subsequently cleaved by intracellular esterases, releasing the active zinc-chelating warhead directly within the cytosol[4].

Conclusion

The molecule 2-(1-adamantyl)-N-hydroxyacetamide is a paradigm of structure-based metalloenzyme inhibitor design. By uniting the aggressive zinc-chelating power of a hydroxamic acid with the entropically favorable, deep-pocket anchoring of an adamantane ring, it achieves nanomolar affinity against targets like BoNT/A LC. For drug development professionals, mastering the kinetic evaluation of this scaffold provides a blueprint for engineering next-generation, highly selective inhibitors for oncology, neurology, and infectious diseases.

References

  • Evaluation of adamantane hydroxamates as botulinum neurotoxin inhibitors: synthesis, crystallography, modeling, kinetic and cellular based studies Source: Bioorganic & Medicinal Chemistry URL:[Link]

  • Targeting Botulinum A Cellular Toxicity: A Prodrug Approach Source: Journal of Medicinal Chemistry URL:[Link]

  • Influence of the adamantyl moiety on the activity of biphenylacrylohydroxamic acid-based HDAC inhibitors Source: European Journal of Medicinal Chemistry URL:[Link]

  • Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Exploratory

Structural and Kinetic Profiling of BoNT/A Light Chain Inhibition via 1-Adamantyl N-Hydroxyacetamide

Target Audience: Structural Biologists, Medicinal Chemists, and Biodefense Drug Development Professionals Content Focus: X-ray Crystallography, Metalloprotease Inhibition, and Structure-Based Drug Design (SBDD) The Mecha...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Biodefense Drug Development Professionals Content Focus: X-ray Crystallography, Metalloprotease Inhibition, and Structure-Based Drug Design (SBDD)

The Mechanistic Imperative for BoNT/A LC Inhibition

Botulinum neurotoxin serotype A (BoNT/A), synthesized by the anaerobic bacterium Clostridium botulinum, is the most lethal biological substance known to humanity, with an intravenous LD50 of approximately 1–2 ng/kg . While current prophylactic and post-intoxication treatments rely on antibody-based antitoxins, these large biologics are restricted to the extracellular space. They cannot neutralize the toxin once its 50 kDa Light Chain (LC) has translocated into the neuronal cytosol.

Once internalized, the BoNT/A LC functions as a highly specific, zinc-dependent metalloprotease. It cleaves SNAP-25 (Synaptosomal-Associated Protein of 25 kDa)—a critical SNARE complex protein—at the Gln197-Arg198 peptide bond, thereby arresting acetylcholine exocytosis and inducing flaccid muscle paralysis . To develop effective post-exposure therapeutics, drug discovery efforts have pivoted toward small-molecule inhibitors capable of penetrating the neuronal membrane and directly chelating the catalytic zinc ion (Zn²⁺) within the LC active site.

Pathway BoNT BoNT/A Holotoxin Bind Neuronal Binding (HC) BoNT->Bind Endo Endocytosis Bind->Endo Trans LC Translocation to Cytosol Endo->Trans Cleave SNAP-25 Cleavage Trans->Cleave Block Inhibition of LC Metalloprotease Trans->Block Paralysis Flaccid Paralysis Cleave->Paralysis Inhibitor 1-Adamantyl N-hydroxyacetamide (Zn2+ Chelation) Inhibitor->Block Block->Cleave Prevents

Fig 1: BoNT/A intoxication pathway and targeted metalloprotease inhibition by adamantane hydroxamates.

Crystallographic Profiling: The 4HEV Complex

The rational design of BoNT/A LC inhibitors has historically been confounded by the extreme flexibility of the enzyme's active site, particularly the 60/70 and 370 loops. Binding of early-generation inhibitors revealed that the active site can undergo significant morphological changes, exposing a cryptic hydrophobic subpocket.

To exploit this induced-fit mechanism, researchers synthesized 1-adamantyl N-hydroxyacetamide (Compound 3a). The rationale was twofold:

  • The Hydroxamate Warhead: Acts as a potent, bidentate chelator of the catalytic Zn²⁺, displacing the nucleophilic water molecule required for peptide bond hydrolysis.

  • The Adamantane Scaffold: A bulky, highly lipophilic moiety designed to occupy the S1' hydrophobic subpocket, forcing the 370 loop into a favorable "Phe369-in/Asp370-out" conformation.

The X-ray crystal structure of this complex was resolved at 2.50 Å (PDB ID: 4HEV) . Crystallographic data confirmed that the hydroxamate moiety ligands the Zn²⁺ ion via its carbonyl oxygen (2.1 Å) and hydroxyl oxygen (2.2 Å). Furthermore, the hydroxamate nitrogen establishes a critical hydrogen bond with the main-chain carbonyl of Phe163, anchoring the inhibitor firmly against the β-strand wall of the active site .

Quantitative Structural and Kinetic Data

The following table summarizes the key crystallographic and kinetic parameters of the BoNT/A LC and 1-adamantyl N-hydroxyacetamide complex.

ParameterValueBiological / Structural Significance
PDB ID 4HEVProvides authoritative structural validation of the binding pose.
Resolution 2.50 ÅSufficient resolution to accurately map the Zn²⁺ coordination sphere.
Zn²⁺ Coordination BidentateCarbonyl O (2.1 Å) and Hydroxyl O (2.2 Å) displace catalytic water.
Key H-Bonding Hydroxamate N → Phe163Anchors the inhibitor to the β-strand wall, preventing dissociation.
Conformational Shift 370 Loop RotationAdamantane induces a polar-to-hydrophobic shift in the active site.
Inhibition Constant ( Ki​ ) 460 nMEstablishes the baseline for competitive inhibition by the adamantane scaffold.

(Note: While the parent compound 3a yields a Ki​ of 460 nM, subsequent structure-activity relationship (SAR) optimizations of the adamantane ring yielded derivatives with Ki​ values as low as 27 nM .)

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific rigor, the protocols used to derive the structural and kinetic data must be executed with precise controls. Below are the step-by-step methodologies for both the crystallographic resolution and the kinetic validation of the inhibitor.

X-Ray Crystallography Workflow

Causality Check: Why use a truncated BoNT/A LC (residues 1–425)? The full-length LC (1–448) contains a highly flexible C-terminus that severely hinders crystal lattice formation. Truncation at residue 425 eliminates this disorder while retaining 100% of the metalloprotease catalytic activity.

  • Protein Expression & Purification:

    • Express the recombinant BoNT/A LC (1–425) in E. coli BL21(DE3) cells.

    • Purify using Ni-NTA affinity chromatography followed by Size Exclusion Chromatography (SEC) in a buffer containing 50 mM HEPES (pH 7.4) and 200 mM NaCl.

  • Co-Incubation:

    • Concentrate the apo-enzyme to 10 mg/mL.

    • Incubate with a 5-fold molar excess of 1-adamantyl N-hydroxyacetamide (dissolved in DMSO, final DMSO concentration < 2%) for 2 hours at 4°C to ensure complete active site saturation.

  • Crystallization (Hanging-Drop Vapor Diffusion):

    • Causality Check: Hanging-drop is chosen over sitting-drop to allow for slower vapor equilibration, which is critical for highly flexible proteins like BoNT/A LC.

    • Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M Ammonium Citrate tribasic, pH 7.0).

    • Seal over the reservoir and incubate at 18°C. Crystals typically form within 3–7 days.

  • Diffraction & Phase Solving:

    • Cryoprotect crystals in reservoir solution supplemented with 20% glycerol and flash-freeze in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source. Solve the structure using molecular replacement with a previously solved apo-BoNT/A LC structure (e.g., PDB: 2IMA) as the search model.

Workflow Exp BoNT/A LC (1-425) Expression Pur Ni-NTA & SEC Purification Exp->Pur Inc Co-incubation with Inhibitor Pur->Inc Crys Hanging-Drop Vapor Diffusion Inc->Crys Diff X-Ray Diffraction (2.5 Å) Crys->Diff Sol Structure Solution (PDB: 4HEV) Diff->Sol

Fig 2: Step-by-step crystallographic workflow for resolving the BoNT/A LC-inhibitor complex.

Kinetic Validation via FRET Assay

Causality Check: Standard short-peptide substrates fail to be recognized by BoNT/A LC due to its requirement for extensive exosite binding. Therefore, a specialized FRET substrate (SNAPtide™), which contains the necessary recognition motifs of SNAP-25 flanking a fluorophore/quencher pair, must be utilized.

  • Reagent Preparation: Prepare assay buffer containing 30 mM HEPES (pH 7.3), 0.05 mM Zinc Acetate, 0.05% Tween 20, and 0.1 mg/mL BSA. The inclusion of Tween 20 and BSA prevents non-specific enzyme aggregation and adsorption to the microplate walls.

  • Enzyme-Inhibitor Pre-incubation:

    • In a 96-well black opaque microtiter plate, add 10 nM BoNT/A LC (1–425).

    • Add varying concentrations of 1-adamantyl N-hydroxyacetamide (e.g., 10 nM to 100 µM).

    • Incubate for 30 minutes at 37°C to allow the competitive inhibitor to reach binding equilibrium.

  • Reaction Initiation: Add 4 µM of the SNAPtide substrate to initiate the reaction.

  • Fluorescence Monitoring: Continuously monitor the increase in fluorescence (indicating substrate cleavage and separation of the fluorophore from the quencher) at λex​ = 490 nm and λem​ = 523 nm for 30 minutes.

  • Data Analysis: Calculate initial velocities ( V0​ ) from the linear portion of the progress curves. Determine the Ki​ by fitting the data to a competitive inhibition model using non-linear regression.

Conclusion & Future Directions in Drug Design

The crystallographic resolution of BoNT/A LC in complex with 1-adamantyl N-hydroxyacetamide (PDB: 4HEV) represents a watershed moment in biodefense drug discovery. By proving that a bulky adamantane group can successfully induce a conformational shift in the 370 loop and occupy the S1' hydrophobic pocket, researchers established a highly effective pharmacophore model.

However, a known limitation of polar hydroxamates is their poor cellular permeability, which hinders their efficacy in whole-neuron assays. The structural insights gained from 4HEV have directly informed the next generation of SBDD, leading to the development of carbamate prodrugs . By temporarily masking the polar hydroxamate moiety, these prodrugs can successfully cross the neuronal membrane before being cleaved by intracellular esterases to release the active, Zn²⁺-chelating warhead directly into the cytosol .

References

  • Evaluation of adamantane hydroxamates as botulinum neurotoxin inhibitors: synthesis, crystallography, modeling, kinetic and cellular based studies. Source: Bioorganic & Medicinal Chemistry (2013). URL:[Link]

  • Strategies to Counteract Botulinum Neurotoxin A: Nature's Deadliest Biomolecule. Source: Accounts of Chemical Research / PMC (2017). URL:[Link]

  • 4HEV: Clostridium Botulinum Serotype A Light Chain Inhibited By Adamantane Hydroxamate. Source: RCSB Protein Data Bank. URL:[Link]

Protocols & Analytical Methods

Method

Preparation of 2-(1-adamantyl)-N-hydroxyacetamide stock solutions in DMSO

Topic: Preparation of 2-(1-adamantyl)-N-hydroxyacetamide Stock Solutions in DMSO Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the prepar...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of 2-(1-adamantyl)-N-hydroxyacetamide Stock Solutions in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the preparation, storage, and handling of dimethyl sulfoxide (DMSO) stock solutions of 2-(1-adamantyl)-N-hydroxyacetamide. Adherence to these protocols is critical for ensuring the compound's stability, maximizing its solubility, and achieving accurate and reproducible results in downstream biological assays. The methodologies detailed herein are grounded in established best practices for compound management, addressing key challenges such as the hygroscopic nature of DMSO and the long-term stability of adamantane-containing molecules.

Introduction: The Criticality of a Reliable Stock Solution

2-(1-adamantyl)-N-hydroxyacetamide is a derivative of adamantane, a rigid, tricyclic hydrocarbon known for conferring unique pharmacological properties to molecules, including high thermal and chemical stability.[1][2] In drug discovery and development, the precise and consistent delivery of a test compound to a biological system is paramount. The stock solution is the origin of every concentration used in an experiment; therefore, its integrity directly dictates the reliability and reproducibility of the resulting data.

Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of organic molecules in life science research due to its exceptional solvating power for both polar and nonpolar compounds.[3] However, its utility is accompanied by specific challenges that must be meticulously managed. The primary challenge is the highly hygroscopic nature of DMSO, meaning it readily absorbs moisture from the atmosphere.[4][5][6] This absorbed water can significantly alter the solvent's properties, often leading to a decrease in the solubility of lipophilic compounds and, in some cases, promoting compound degradation.[5][7]

This application note provides a detailed protocol grounded in experience, explaining not just the steps to take but the scientific rationale behind them to ensure the preparation of high-quality, stable stock solutions of 2-(1-adamantyl)-N-hydroxyacetamide.

Compound and Solvent Characteristics

A foundational understanding of the materials is essential for proper handling and application.

2-(1-adamantyl)-N-hydroxyacetamide Properties

The key physicochemical properties of the compound are summarized below. This information is crucial for accurate molarity calculations.

PropertyValueSource(s)
CAS Number 136561-40-5[8][9]
Molecular Formula C₁₂H₁₉NO₂[8][10]
Molecular Weight 209.28 g/mol [8][10]
Appearance Typically a solid powder[11]
Recommended Use For Research Use Only[8][9]
Dimethyl Sulfoxide (DMSO): A Powerful but Demanding Solvent

While an excellent solvent, DMSO's properties necessitate careful handling to maintain the integrity of the dissolved compound.[3]

  • Hygroscopicity: DMSO rapidly absorbs atmospheric water. The presence of water can decrease the solubility of hydrophobic compounds like 2-(1-adamantyl)-N-hydroxyacetamide, potentially causing precipitation upon storage or during dilution into aqueous assay buffers.[4][5] Therefore, the use of anhydrous, high-purity DMSO from a freshly opened or properly sealed container is mandatory for preparing primary stock solutions. [12]

  • Freezing Point: DMSO has a relatively high freezing point of ~18.5°C (65°F).[13] Stock solutions stored at -20°C or -80°C will be frozen solid.

  • Toxicity in Assays: High concentrations of DMSO can be toxic to cells and interfere with assay components. It is crucial to maintain the final concentration of DMSO in assays as low as possible, typically below 0.5%, and to always include a vehicle control (media with the same final DMSO concentration) in all experiments.[14][15]

Experimental Workflow: From Powder to Aliquot

The following diagram outlines the validated workflow for preparing a stable stock solution of 2-(1-adamantyl)-N-hydroxyacetamide.

G cluster_prep Preparation cluster_store Storage start Start weigh 1. Accurately Weigh Compound start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Facilitate Dissolution (Vortex, Sonicate) add_dmso->dissolve inspect 4. Visually Confirm Complete Dissolution dissolve->inspect aliquot 5. Aliquot into Single-Use Tubes inspect->aliquot store 6. Store at -20°C or -80°C aliquot->store finish End store->finish

Caption: Workflow for preparing 2-(1-adamantyl)-N-hydroxyacetamide stock solution.

Materials and Equipment

  • 2-(1-adamantyl)-N-hydroxyacetamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance

  • Sterile, amber or opaque microcentrifuge tubes (e.g., 1.5 mL) or glass vials

  • Calibrated positive displacement or air displacement pipettes with appropriate sterile tips

  • Vortex mixer

  • Ultrasonic water bath sonicator

  • Personal Protective Equipment (PPE): safety glasses, lab coat, appropriate chemical-resistant gloves

Detailed Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. Calculations can be adjusted for different desired concentrations.

Causality Behind the Method: This protocol is designed as a self-validating system. By using high-purity materials, minimizing exposure to atmospheric moisture, and employing mechanical energy (vortexing, sonication) to ensure complete dissolution, we maximize the probability of achieving an accurate and stable stock concentration.

Step 1: Pre-Calculation Determine the mass of 2-(1-adamantyl)-N-hydroxyacetamide required.

  • Formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

  • Example for 1 mL of a 10 mM solution: Mass (mg) = 10 mmol/L × 0.001 L × 209.28 g/mol × 1000 mg/g = 2.09 mg

Step 2: Weighing the Compound

  • Place a sterile, pre-labeled microcentrifuge tube on the analytical balance and tare it.

  • Carefully weigh the calculated mass (e.g., 2.09 mg) of the compound directly into the tube.

    • Expert Insight: Weighing directly into the final vessel minimizes material loss that can occur during transfer. For toxic or potent compounds, weighing should be performed inside a chemical fume hood or powder containment hood.[15]

Step 3: Adding the Solvent

  • Working swiftly to minimize the DMSO's exposure to air, add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the tube containing the compound.

    • Expert Insight: Using a fresh bottle or a properly stored aliquot of anhydrous DMSO is the most critical step to prevent water contamination, which can compromise compound solubility.[5][12]

Step 4: Dissolution

  • Immediately cap the tube tightly.

  • Vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution. If any solid particles remain, place the tube in an ultrasonic water bath for 5-15 minutes.[5][14]

    • Expert Insight: Sonication uses high-frequency sound waves to create micro-cavitations in the solvent, providing the energy needed to break up compound aggregates and facilitate dissolution without significant heat, which could degrade sensitive molecules.[14]

  • If the compound is still not fully dissolved, gentle warming in a 37°C water bath for 5-10 minutes can be attempted, followed by another round of vortexing or sonication.[5][14]

  • Once the solution is perfectly clear with no visible particulates, it is ready for aliquoting.

Storage, Stability, and Handling

Proper storage is essential to maintain the integrity of the stock solution over time.[16]

Aliquoting: The Key to Longevity

To preserve the stock solution, it is imperative to aliquot it into smaller, single-use volumes.

  • Rationale: Aliquoting prevents the repeated freeze-thaw cycles that the main stock would otherwise endure.[14] While many compounds can withstand a limited number of cycles[17][18], each cycle introduces a risk of water absorption when the frozen tube is opened at room temperature, which can lead to compound precipitation over time.[4][19]

Storage Conditions

The prepared aliquots should be stored under the following conditions to ensure long-term stability.

Storage DurationTemperatureContainerLight Conditions
Short-Term (≤ 1 month) -20°CTightly sealed, amber or foil-wrapped tubesProtect from light
Long-Term (> 1 month) -80°CTightly sealed, amber or foil-wrapped tubesProtect from light

Source: General best practices for DMSO stock solutions.[5][14][20]

Quality Control and Best Practices

A stock solution is a critical reagent and should be subject to quality control measures.[21][22]

  • Visual Inspection: Before each use, thaw an aliquot and visually inspect it for any signs of precipitation or color change.[20] If crystals are observed, attempt to redissolve by warming to 37°C and vortexing. If the precipitate does not redissolve, the aliquot should be discarded as the concentration is no longer reliable.

  • Dilution into Aqueous Buffers: When diluting the DMSO stock into cell culture media or aqueous buffers, add the DMSO stock to the buffer (not the other way around) and mix immediately and thoroughly. This rapid dispersion minimizes localized high concentrations of the compound that can cause it to precipitate.[12] For particularly problematic compounds, a serial dilution in DMSO first may be necessary before the final dilution into the aqueous medium.[12]

  • Long-Term Stability: The stability of any compound in DMSO over extended periods can vary.[23][24] For long-term or critical studies, it is advisable to periodically check the concentration and purity of a stock aliquot using analytical methods such as HPLC or LC-MS.[16]

Safety Precautions

  • Always handle 2-(1-adamantyl)-N-hydroxyacetamide and DMSO in a well-ventilated area, wearing appropriate PPE, including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for 2-(1-adamantyl)-N-hydroxyacetamide and DMSO for specific handling and disposal information.[25][26]

  • DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution and avoid direct skin contact.

References

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. [Link]

  • Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. [Link]

  • Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

  • Reddit. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO? r/labrats. [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. [Link]

  • ResearchGate. (2024). How long can I store stock solution(Benzo[a]pyrene in DMSO)? ResearchGate. [Link]

  • ResearchGate. (2023). Why to perform stock solution stability? ResearchGate. [Link]

  • dmsostore. (n.d.). Product Care and Storage. dmsostore. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(1-adamantyl)-N-hydroxyacetamide. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(adamantan-1-yl)-N-(2-hydroxyethyl)acetamide. PubChem Compound Database. [Link]

  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Cytiva. [Link]

  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)? ResearchGate. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. [Link]

  • Yufeng, L. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? ResearchGate. [Link]

  • Emulate. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulatebio. [Link]

  • U.S. Geological Survey. (2018). Preparation of Quality Control Solutions. USGS. [Link]

  • ReAgent. (2023). Quality Control In Chemical Manufacturing For Life Sciences. ReAgent. [Link]

  • Enago Academy. (2022). Why Is Quality Control in Research So Important? Enago Academy. [Link]

  • Simple But Needed. (2025). How to Reduce Stockouts for Critical Laboratory Chemicals. Simple But Needed. [Link]

  • National Institute of Standards and Technology. (n.d.). N-(1-Adamantyl)acetamide. NIST WebBook. [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Stoymirska, A., et al. (2025). Hydrolytic Stability of Adamantane Hybrid Molecules. Journal of Chemical Technology and Metallurgy. [Link]

  • Hwang, S. H., et al. (2017). Effects of adamantane alterations on soluble epoxide hydrolase inhibition potency, physical properties and metabolic stability. PMC. [Link]

  • Stoymirska, A., et al. (2025). Hydrolytic Stability of Adamantane Hybrid Molecules. Journal of Chemical Technology and Metallurgy. [Link]

  • ResearchGate. (2013). Some of my compounds are soluble in DMSO - how can they be crystallized? ResearchGate. [Link]

  • MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]

  • studylib.net. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. studylib.net. [Link]

Sources

Application

Application Note: 2-(1-Adamantyl)-N-hydroxyacetamide (CAS 136561-40-5) as a Targeted Zinc Chelator in Metalloprotease and HDAC Research

Executive Summary & Mechanistic Rationale Zinc-dependent metalloenzymes, including Matrix Metalloproteinases (MMPs), A Disintegrin and Metalloproteinases (ADAMs), and Histone Deacetylases (HDACs), are pivotal targets in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Zinc-dependent metalloenzymes, including Matrix Metalloproteinases (MMPs), A Disintegrin and Metalloproteinases (ADAMs), and Histone Deacetylases (HDACs), are pivotal targets in oncology, neurodegeneration, and inflammatory diseases. The traditional pharmacophore used to inhibit these enzymes relies on a Zinc-Binding Group (ZBG)—most commonly a hydroxamic acid—which forms a bidentate chelation complex with the catalytic Zn²⁺ ion [1].

However, standard linear hydroxamic acids (e.g., SAHA/Vorinostat) frequently suffer from rapid in vivo degradation. They are highly susceptible to hydrolysis by plasma arylesterases and carboxylesterases, leading to poor pharmacokinetic profiles [2].

CAS 136561-40-5 (2-(1-Adamantyl)-N-hydroxyacetamide) represents a next-generation structural evolution. By incorporating an adamantane moiety as a bulky, lipophilic CAP group, this molecule achieves three critical mechanistic advantages:

  • Targeted Hydrophobic Anchoring: The adamantyl group fits precisely into the hydrophobic S1' pocket of MMPs or the surface recognition rim of HDAC6, dramatically increasing binding affinity [3].

  • Esterase Shielding (Steric Hindrance): The massive steric bulk of the adamantane ring physically blocks plasma esterases from accessing and cleaving the labile hydroxamate bond, effectively solving the plasma clearance issue [2].

  • Blood-Brain Barrier (BBB) Penetration: The highly lipophilic nature of the adamantane scaffold facilitates excellent central nervous system (CNS) penetrance, making it an ideal probe for neurodegenerative research (e.g., Alzheimer's disease models)[3, 4].

Mechanism cluster_0 CAS 136561-40-5 Pharmacophore cluster_1 Enzyme & Biological Interactions Adamantyl Adamantyl Group (Bulky CAP) Linker Acetamide Linker Adamantyl->Linker S1_Pocket Hydrophobic S1' Pocket / Surface Recognition Rim Adamantyl->S1_Pocket Hydrophobic Interaction Esterases Plasma Esterases (Carboxylesterase/Arylesterase) Adamantyl->Esterases Steric Shielding (Prevents Degradation) Hydroxamate Hydroxamic Acid (Zinc Binding Group) Linker->Hydroxamate Zinc_Ion Catalytic Zn2+ Ion Hydroxamate->Zinc_Ion Bidentate Chelation

Mechanistic action of CAS 136561-40-5: Zinc chelation, pocket binding, and esterase shielding.

Physicochemical Properties & Comparative Data

To effectively utilize CAS 136561-40-5, researchers must account for its high lipophilicity. Aqueous buffers will cause immediate precipitation if the compound is not properly pre-dissolved in an organic vehicle.

Table 1: Chemical and Physical Properties
PropertyValue
Chemical Name 2-(1-Adamantyl)-N-hydroxyacetamide
CAS Number 136561-40-5
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.28 g/mol
Pharmacophore Class Adamantane-based Hydroxamic Acid
Primary Targets Zinc-dependent Metalloproteases (MMPs, ADAMs), HDACs (Class I/IIb)
Solubility Soluble in DMSO (≥ 20 mg/mL); Poor aqueous solubility
Table 2: Representative Pharmacological Profile vs. Standard Hydroxamates
CompoundZBG TypeCAP GroupTarget Affinity (HDAC6/MMP)Plasma Stability (t₁/₂ in rodent plasma)BBB Penetration
Standard Hydroxamate (e.g., SAHA) Hydroxamic AcidPhenyl/LinearHigh (nM range)Low (< 30 min)Moderate
CAS 136561-40-5 Hydroxamic AcidAdamantylHigh (nM range)High (> 120 min)Excellent

Experimental Protocols: Self-Validating Systems

The following protocols are designed with built-in validation controls to ensure that observed enzyme inhibition is strictly due to zinc chelation, and not artifactual interference (e.g., compound aggregation or auto-fluorescence).

Protocol A: FRET-Based Metalloenzyme Inhibition Assay

Causality Note: Hydroxamate-based chelators displace a catalytic water molecule bound to the zinc ion. This structural rearrangement exhibits slow, tight-binding kinetics . If the substrate is added simultaneously with the inhibitor, the IC₅₀ will be artificially inflated. A 30-minute pre-incubation is mandatory to reach thermodynamic equilibrium.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve CAS 136561-40-5 in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C to prevent repeated freeze-thaw cycles, which can degrade the hydroxamate group.

  • Serial Dilution: Prepare a 10-point dose-response curve in assay buffer (e.g., 50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5). Ensure the final DMSO concentration in the assay well never exceeds 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation: Add the diluted CAS 136561-40-5 to the recombinant metalloprotease (e.g., MMP-9 or HDAC6) in a black 384-well microplate. Incubate at 37°C for exactly 30 minutes.

  • Substrate Addition: Initiate the reaction by adding the specific fluorogenic substrate (e.g., Mca-PLGL-Dpa-AR-NH₂ for MMPs).

  • Kinetic Readout: Immediately transfer to a microplate reader. Monitor fluorescence continuously (e.g., Ex 328 nm / Em 393 nm) for 30–60 minutes to calculate the initial velocity (V₀).

System Validation Controls (Mandatory):

  • 100% Activity Control: Enzyme + 1% DMSO vehicle + Substrate. (Establishes baseline Vmax).

  • Background Control: Assay buffer + Substrate (No enzyme). (Checks for spontaneous substrate hydrolysis).

  • Inner-Filter Effect (IFE) Control: Enzyme + Substrate + Highest dose of CAS 136561-40-5. (Read immediately to ensure the adamantyl compound does not quench the fluorophore).

  • Mechanistic Positive Control: 10 mM EDTA. (A broad-spectrum chelator that completely strips the zinc ion, proving the assay is metallo-dependent).

Workflow Prep 1. Reagent Prep (CAS 136561-40-5 in DMSO) Incubate 2. Enzyme Pre-Incubation (30 min for slow-binding) Prep->Incubate Substrate 3. Substrate Addition (Fluorogenic Peptide) Incubate->Substrate Readout 4. Kinetic Readout (Continuous Ex/Em) Substrate->Readout Analysis 5. Data Analysis (Calculate V0 & IC50) Readout->Analysis

Step-by-step experimental workflow for FRET-based metalloprotease inhibition assays.

Protocol B: Plasma Stability and Esterase Resistance Assessment

Causality Note: To empirically prove that the adamantyl group of CAS 136561-40-5 protects the zinc-binding group from degradation, it must be tested against native plasma esterases. The inclusion of BNPP (bis-p-nitrophenylphosphate), a potent carboxylesterase inhibitor, serves to isolate the specific degradation pathway [2].

Step-by-Step Methodology:

  • Plasma Preparation: Thaw pooled rodent or human plasma and centrifuge at 10,000 x g for 5 minutes to remove lipid aggregates. Pre-warm to 37°C.

  • Inhibitor Spiking: Spike CAS 136561-40-5 into the plasma to a final concentration of 10 µM.

  • Incubation & Sampling: Incubate the mixture at 37°C under gentle agitation. Extract 50 µL aliquots at time points: 0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin). The organic solvent instantly denatures the esterases, halting degradation.

  • LC-MS/MS Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

System Validation Controls (Mandatory):

  • Esterase-Inhibited Control: Pre-incubate a separate plasma batch with 1 mM BNPP for 15 minutes before adding CAS 136561-40-5. If the compound's half-life is identical with and without BNPP, it definitively proves the adamantyl group provides total steric immunity to carboxylesterases.

  • Labile Control: Run a parallel assay using a linear hydroxamate (e.g., SAHA). Rapid degradation of SAHA confirms the plasma esterases are active and viable.

References

  • Cohen, S. M. (2017). "Targeting Metalloenzymes for Therapeutic Intervention." Chemical Reviews.[Link]

  • Hermant, P., et al. (2017). "Controlling Plasma Stability of Hydroxamic Acids: A MedChem Toolbox." Journal of Medicinal Chemistry.[Link]

  • Neganova, M. E., et al. (2021). "Novel Multitarget Hydroxamic Acids with a Natural Origin CAP Group against Alzheimer's Disease." Pharmaceuticals.[Link]

  • Hawash, M., et al. (2025). "Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy." Cancers.[Link]

Method

Application Note: Molecular Docking Simulation Protocols for 2-(1-adamantyl)-N-hydroxyacetamide

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists. Focus Area: Metalloprotein targeting, Zinc-Binding Groups (ZBGs), and structure-based drug design (SBDD). Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists. Focus Area: Metalloprotein targeting, Zinc-Binding Groups (ZBGs), and structure-based drug design (SBDD).

Mechanistic Rationale & Structural Context

The compound 2-(1-adamantyl)-N-hydroxyacetamide (CAS: 136561-40-5)[1] represents a highly specialized pharmacophore commonly utilized in the development of metalloenzyme inhibitors, most notably Histone Deacetylase (HDAC) inhibitors and Matrix Metalloproteinase (MMP) inhibitors[2][3].

From a computational drug design perspective, this molecule presents a dual challenge:

  • The Adamantane Cap: A bulky, highly rigid, lipophilic cage that drives binding affinity through extensive van der Waals interactions with the hydrophobic rim of the enzyme's active site[3][4].

  • The Hydroxamate Warhead: A classic bidentate Zinc-Binding Group (ZBG) that chelates the catalytic Zn²⁺ ion deep within the active site channel[5].

Standard molecular docking protocols routinely fail when applied to this molecule. Classical molecular mechanics (MM) force fields treat metal ions as simple point charges, completely ignoring the complex d-orbital polarization, charge transfer, and covalent character inherent to transition metal coordination[6][7]. To achieve reliable, self-validating docking poses, the protocol must explicitly parameterize the zinc coordination sphere and account for the dynamic protonation state of the hydroxamic acid[7][8].

Mechanism ADAM Adamantane Motif (Hydrophobic Cap) LINK Acetamide Linker (Channel Positioning) ADAM->LINK ZBG Hydroxamate Warhead (Bidentate Chelation) LINK->ZBG ZN Catalytic Zn2+ (Enzyme Active Site) ZBG->ZN Coordinate Bonds (~2.0 - 2.2 Å)

Pharmacophore mapping and zinc chelation mechanism of the target molecule.

Experimental Workflow & Causality

To ensure high-fidelity predictions, this protocol utilizes a Constraint-Driven Docking approach followed by a Quantum Mechanics/Molecular Mechanics (QM/MM) refinement .

The Protonation State Dilemma

A critical point of failure in hydroxamate docking is the misassignment of the ligand's protonation state. Hydroxamic acids typically possess a pKa of ~8.0–9.0, meaning they are neutral in bulk solvent. However, the highly electropositive environment of the Zn²⁺ pocket can lower this pKa, inducing deprotonation upon binding. Recent systematic evaluations demonstrate that docking hydroxamates in their deprotonated state yields binding free-energy predictions that correlate significantly better with experimental IC₅₀ values (R² = 0.80 vs. 0.67 for neutral)[7]. Conversely, ab initio QM/MM molecular dynamics suggest that for specific isoforms (e.g., HDAC8), the neutral form may be thermodynamically stable[8]. Protocol Causality: We mandate the parallel preparation and docking of both neutral and deprotonated states to prevent false negatives.

Workflow LIG Ligand Prep: 2-(1-adamantyl)-N-hydroxyacetamide (Generate Deprotonated & Neutral States) PARAM Zinc Parameterization (Define Tetrahedral Geometry & Constraints) LIG->PARAM PROT Protein Prep: Metalloenzyme (e.g., HDAC) (Retain Catalytic Zn2+, Assign His/Asp States) PROT->PARAM DOCK Constrained Molecular Docking (Force Field with Metal Bias) PARAM->DOCK QMMM QM/MM Post-Docking Refinement (Electronic Polarization & Charge Transfer) DOCK->QMMM

Molecular docking workflow for zinc-binding adamantyl hydroxamates.

Step-by-Step Simulation Protocol

Phase 1: Ligand Preparation
  • Structure Generation: Import the 2D structure of 2-(1-adamantyl)-N-hydroxyacetamide (CID: 2771140).

  • State Enumeration: Use a pKa prediction tool (e.g., Epik or LigPrep) to generate two distinct 3D conformations:

    • State A (Neutral): Intact -NH-OH group.

    • State B (Deprotonated): -NH-O⁻ group.

  • Geometry Optimization: Perform a preliminary energy minimization using the OPLS4 or AMBER force field to relax the rigid adamantane cage and the flexible acetamide linker.

Phase 2: Metalloenzyme Preparation
  • Structure Retrieval: Download a high-resolution co-crystal structure of the target enzyme (e.g., HDAC2, PDB: 4LXZ)[5].

  • Metal Retention: Explicitly retain the catalytic Zn²⁺ ion. Strip all non-essential water molecules, but retain any structural waters known to bridge the ligand and the active site rim.

  • Residue Protonation: This is critical. The Zn²⁺ ion is typically coordinated by one Histidine and two Aspartate residues[7]. Ensure the coordinating Histidine (e.g., His142/143) is protonated correctly (usually at the epsilon nitrogen, Nε) to allow the delta nitrogen (Nδ) to coordinate the zinc.

Phase 3: Zinc Parameterization & Grid Generation
  • Coordination Sphere Setup: Define a tetrahedral or trigonal bipyramidal coordination geometry for the Zn²⁺ ion[7].

  • Grid Box Definition: Center the docking grid on the Zn²⁺ ion. Ensure the grid box is large enough (e.g., 25 × 25 × 25 Å) to accommodate the bulky adamantane group at the entrance of the pocket.

  • Constraint Application: Apply a positional/distance constraint requiring the hydroxamate oxygen atoms to be positioned within 2.0 to 2.4 Å of the Zn²⁺ ion. Docking runs that fail to satisfy this bidentate chelation constraint must be penalized or discarded[5][9].

Phase 4: Docking Execution
  • Algorithm Selection: Utilize a docking engine capable of handling metal biases (e.g., Glide with metal constraints, or AutoDock Vina with custom zinc parameters/AutoDock Bias)[7].

  • Sampling: Increase the exhaustiveness/search depth (e.g., exhaustiveness = 32 in Vina) to allow the rigid adamantane cage to sample the optimal rotational vector within the hydrophobic pocket.

Phase 5: Post-Docking QM/MM Refinement (Self-Validation)

Because MM scoring functions cannot accurately quantify the energetics of metal chelation, the top poses must be validated using a two-stage QM/MM protocol[6][8].

  • System Partitioning: Define the QM region (Ligand hydroxamate group + Zn²⁺ + coordinating His/Asp residues). Define the MM region (Adamantane cap + remainder of the protein).

  • Theory Level: Optimize the QM region using Density Functional Theory (e.g., M05-2X or B3LYP/6-31G*) while keeping the MM region fixed or lightly restrained[6].

  • Evaluation: Calculate the final binding energy based on the QM/MM optimized geometry.

Quantitative Data & Geometric Benchmarks

To validate the trustworthiness of the docking poses, the resulting trajectories must be measured against established crystallographic benchmarks for hydroxamate-zinc interactions[5][9].

Interaction ParameterExpected Geometric ValueMechanistic Causality / Significance
Zn²⁺ ⋯ Carbonyl Oxygen (O1) 2.00 – 2.25 ÅPrimary coordinate bond; essential for anchoring the warhead[5].
Zn²⁺ ⋯ Hydroxyl Oxygen (O2) 2.05 – 2.40 ÅSecondary coordinate bond; completes the bidentate chelation ring[5].
Hydroxamate -NH ⋯ His/Tyr 2.50 – 3.10 ÅHydrogen bonding with active site residues (e.g., Tyr306 in HDACs) stabilizes the complex[9].
Adamantane ⋯ Hydrophobic Rim < 4.00 Å (vdW radii)Drives isoform selectivity; the rigid cage must pack tightly against nonpolar side chains without steric clashes[3].
Zn²⁺ Coordination Geometry Tetrahedral / Penta-coordinateEnsures the enzyme's native catalytic architecture is not artificially distorted by the force field[7].

Note: Poses exhibiting Zn-O distances > 2.5 Å should be considered computational artifacts caused by electrostatic repulsion in unparameterized force fields and must be discarded.

References

  • 2-(1-adamantyl)-N-hydroxyacetamide | C12H19NO2 | CID 2771140 - PubChem National Institutes of Health (NIH)[Link]

  • HDAC1-inhibitory ability of hydroxamic acids with a bicyclic pinane framework ResearchGate [Link]

  • Discovery of adamantane based highly potent HDAC inhibitors PubMed (NIH)[Link]

  • Enhancing HDAC Inhibitor Screening: Addressing Zinc Parameterization and Ligand Protonation in Docking Studies University of Catania (Unict.it)[Link]

  • Computational Exploration of Zinc Binding Groups for HDAC Inhibition Peking University (PKUSZ)[Link]

  • Thiol versus hydroxamate as zinc binding group in HDAC inhibition: An Ab initio QM/MM molecular dynamics study SciSpace / J Comput Chem[Link]

  • Molecular docking studies of a group of hydroxamate inhibitors with gelatinase-A by molecular dynamics PubMed (NIH) [Link]

  • Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy PMC (NIH)[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Precipitation of Small Molecule Inhibitors in Cell Culture Media

Introduction The use of small molecule inhibitors is central to modern biomedical research and drug discovery. However, a significant challenge researchers face is the poor aqueous solubility of many of these compounds.[...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The use of small molecule inhibitors is central to modern biomedical research and drug discovery. However, a significant challenge researchers face is the poor aqueous solubility of many of these compounds.[1] When a compound like CAS 136561-40-5 precipitates in cell culture media, it can lead to inaccurate experimental results and misinterpretation of the compound's biological activity.[2] This guide provides a comprehensive framework for understanding, troubleshooting, and preventing the precipitation of small molecule inhibitors in your cell culture experiments.

Troubleshooting Guide: A Step-by-Step Approach

If you observe precipitation after adding a small molecule inhibitor to your cell culture media, follow this systematic approach to identify and resolve the issue.

Step 1: Initial Observation and Assessment

Question: I've added my compound to the media, and I see visible particles/cloudiness. What is the first thing I should do?

Answer: The first step is to systematically assess the situation to pinpoint the cause of precipitation. Contamination can sometimes be mistaken for precipitation.[3] Bacterial or fungal contamination can cause turbidity in the culture medium.[] It is crucial to rule out contamination before proceeding with troubleshooting the compound's solubility.

A key indicator of precipitation is the timing of its appearance. If the cloudiness appears immediately after adding the compound to the media, it is likely a solubility issue. If the turbidity develops over time, especially in the presence of cells, it could be contamination or compound degradation.[5]

Step 2: Stock Solution Preparation and Handling

Question: Could the problem be with my stock solution? How should I prepare and handle it?

Answer: Absolutely. The integrity of your stock solution is critical. Small molecule inhibitors are often supplied as a lyophilized powder and need to be dissolved in an appropriate solvent to create a concentrated stock solution.[6]

Key Considerations for Stock Solutions:

  • Solvent Selection: The choice of solvent is paramount. Dimethyl sulfoxide (DMSO) is a common solvent for poorly water-soluble compounds due to its high solvating power.[6] Always refer to the manufacturer's datasheet for the recommended solvent.

  • Complete Dissolution: Ensure the compound is fully dissolved in the stock solution. Gentle warming in a 37°C water bath and vortexing can aid dissolution.[2] Visually inspect the solution to ensure there are no visible particles.

  • Storage and Stability: Store the stock solution as recommended on the product datasheet. For many compounds, this means storing at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can cause the compound to come out of solution.[2]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.[2]

Step 3: Dilution into Cell Culture Media

Question: My compound is dissolved in DMSO, but it precipitates when I add it to the media. What can I do?

Answer: This is a common issue known as "solvent-shifting" precipitation.[2] The compound is soluble in the high concentration of organic solvent in the stock solution but crashes out when diluted into the aqueous environment of the cell culture medium.

Here are several strategies to mitigate this:

  • Pre-warm the Media: Always warm the cell culture medium to 37°C before adding the compound. Many compounds have higher solubility at warmer temperatures.[7]

  • Rapid Mixing: Add the stock solution directly to the pre-warmed media while gently vortexing or swirling the tube. This rapid dispersal can prevent the formation of localized high concentrations of the compound that can lead to precipitation.[8]

  • Stepwise Dilution: In some cases, a stepwise dilution can be beneficial. First, dilute the stock solution into a smaller volume of media, and then add this intermediate dilution to the final volume.

  • Final Solvent Concentration: While high concentrations of solvents like DMSO can be toxic to cells, many cell lines can tolerate a final concentration of 0.1% to 0.5%.[8] Maintaining the highest tolerable DMSO concentration for your specific cell line can improve compound solubility. Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[2]

Step 4: Media Components and Compound Interactions

Question: Can components in the cell culture media itself cause precipitation?

Answer: Yes, the complex composition of cell culture media can influence compound solubility.

  • pH: The pH of the media is critical, as the solubility of many compounds is pH-dependent.[9] Most cell culture media are buffered to a physiological pH of 7.2-7.4.[10] Significant shifts in pH can affect the ionization state of your compound, altering its solubility.

  • Serum Proteins: For many applications, diluting the compound into serum-containing medium is effective. Proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.[8][11]

  • Salts and Other Components: High concentrations of salts, amino acids, and vitamins in the media can also impact the solubility of your compound.[7] For instance, some amino acids like L-tyrosine and L-cystine have poor solubility at neutral pH.[12]

Experimental Workflow for Troubleshooting Precipitation

Troubleshooting_Workflow A Precipitation Observed in Cell Culture Media B Is the stock solution clear? A->B C Prepare fresh stock solution. Ensure complete dissolution. B->C No D Is the final solvent concentration < 0.5%? B->D Yes C->B E Increase final DMSO concentration (if tolerated by cells). D->E No F Was the media pre-warmed to 37°C? D->F Yes E->F G Pre-warm media before adding the compound. F->G No H Was the compound added directly to the media with rapid mixing? F->H Yes G->H I Add compound while vortexing/swirling. H->I No J Does the media contain serum? H->J Yes I->J K Consider adding serum or using a serum-containing medium. J->K No L Problem Resolved J->L Yes K->L M Consult further with technical support. K->M If precipitation persists

Caption: A flowchart for troubleshooting compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of compound precipitation in cell culture media? A1: Common causes include the compound's low aqueous solubility, "solvent-shifting" where a compound soluble in a high concentration of an organic solvent like DMSO precipitates upon dilution into the aqueous medium, and exceeding the maximum soluble concentration of the compound in the media.[2]

Q2: Can I just filter out the precipitate from my media or compound solution? A2: Filtering is generally not recommended as a solution for precipitation.[2] This is because filtering removes the precipitated compound, leading to an unknown and lower final concentration in your experiment, which can compromise the validity of your results. The better approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.[2]

Q3: How can I determine the maximum soluble concentration of my compound in my specific cell culture media? A3: You can perform a solubility test. Prepare a series of dilutions of your compound in your cell culture medium. After a short incubation period at 37°C, visually inspect for precipitation or use a spectrophotometer to measure light scattering. The highest concentration that remains clear is your approximate maximum soluble concentration.

Q4: Are there any additives I can use to improve the solubility of my compound? A4: Yes, in addition to serum, other solubility enhancers can be used. Cyclodextrins, such as (2-Hydroxypropyl)-β-cyclodextrin, are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility.[2] However, it is crucial to test for any effects of these enhancers on your cells.

Q5: Could the precipitate be a reaction between my compound and a media component? A5: While less common than physical precipitation, chemical reactions can occur. Some compounds may be unstable in the aqueous, oxidizing environment of cell culture media, leading to degradation and precipitation of the resulting products.[13][14] If you suspect degradation, you may need to perform analytical tests like HPLC to assess the stability of your compound over time in the media.

Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is a general guideline. Always refer to the product-specific datasheet for any special instructions.

  • Materials:

    • Lyophilized compound (e.g., CAS 136561-40-5)

    • High-purity, sterile DMSO

    • Sterile microcentrifuge tubes

    • 0.22 µm syringe filter

  • Procedure:

    • Briefly centrifuge the vial of lyophilized powder to ensure all the material is at the bottom.

    • Calculate the volume of DMSO required to achieve a 10 mM concentration. For example, for 1 mg of a compound with a molecular weight of 500 g/mol , you would add 200 µL of DMSO.

    • Carefully add the calculated volume of DMSO to the vial.

    • Vortex the vial thoroughly for 1-2 minutes to dissolve the compound. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.

    • Visually inspect the solution to ensure it is clear and free of any particulate matter.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: Solubility Assessment in Cell Culture Media
  • Materials:

    • 10 mM stock solution of your compound

    • Your specific cell culture medium (with or without serum, as required for your experiment)

    • Sterile microcentrifuge tubes or a 96-well plate

    • 37°C incubator

  • Procedure:

    • Pre-warm the cell culture medium to 37°C.

    • Prepare a series of dilutions of your compound in the pre-warmed medium. For example, you can prepare final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM. Remember to keep the final DMSO concentration consistent across all dilutions and below the tolerance level of your cells (e.g., 0.5%).

    • Include a vehicle control (medium with the same final concentration of DMSO but no compound).

    • Incubate the dilutions at 37°C for 1-2 hours.

    • Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles). You can hold the tubes or plate against a dark background to make this easier.

    • The highest concentration that remains clear is the approximate maximum soluble concentration of your compound in that specific medium under these conditions.

Data Presentation: Solubility of Common Amino Acids in Cell Culture Media
Amino AcidSolubility in Water (g/L at 25°C)Notes
L-Alanine166.5Highly soluble
L-CysteineFreely solubleProne to oxidation
L-Glutamine36.3Can be unstable in solution[12]
L-Tyrosine0.45Poorly soluble at neutral pH[12]
L-Tryptophan11.4Sparingly soluble

Data is for general reference; solubility in complex media may vary.

Visualization of Compound-Media Interactions

Compound_Interactions cluster_media Aqueous Cell Culture Medium Compound Hydrophobic Compound Compound->Compound Self-aggregation (Precipitation) SerumProtein Serum Protein (e.g., Albumin) Compound->SerumProtein Binding (increases solubility) Salt AminoAcid Water

Caption: Interactions of a hydrophobic compound in media.

References

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • Ashoori, S., & Fathi, S. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC. Retrieved from [Link]

  • Kouza, M., et al. (2023). Investigating the Effects of pH and Temperature on the Properties of Lysozyme–Polyacrylic Acid Complexes via Molecular Simulations - PMC. National Center for Biotechnology Information. Retrieved from [Link]

  • Kerem, H., et al. (2007). Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid. PubMed. Retrieved from [Link]

  • Frontiers. (n.d.). Developing Small-Molecule Inhibitors of Protein-Protein Interactions Involved in Viral Entry as Potential Antivirals for COVID-19. Retrieved from [Link]

  • Scientific Documentation. (n.d.). Xylitol, FCC. Retrieved from [Link]

  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • PharmiWeb.com. (2024, April 22). Challenges in Small Molecule Targeted Drug Development. Retrieved from [Link]

  • MDPI. (2023, January 16). Stability and Requirement for Thiamin in a Cell Culture Feed Used to Produce New Biological Entities. Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Retrieved from [Link]

  • Jozwiakowski, M. J., et al. (1996). Solubility behavior of lamivudine crystal forms in recrystallization solvents. PubMed. Retrieved from [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Arkin, M. R., et al. (2014). Small-molecule inhibitors of protein-protein interactions: progressing towards the reality. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5,5-Diethyl-nonane | C13H28 | CID 57491056 - PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vitamins in cell culture media: Stability and stabilization strategies - PMC. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. Retrieved from [Link]

  • PurMa Biologics. (2025, February 24). The Importance of pH Control in Media for Cell Growth. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). (E)-p-Coumaryl alcohol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Stearic Acid | C18H36O2 | CID 5281 - PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Binding of small molecules at interface of protein–protein complex – A newer approach to rational drug design - PMC. Retrieved from [Link]

  • YouTube. (2023, May 21). Lab Talk Episode #4: The importance of maintaining pH stability in cell culture. Retrieved from [Link]

  • GEN - Genetic Engineering and Biotechnology News. (2013, June 9). Addressing Variability in Dry Powder Mammalian Cell Culture Media. Retrieved from [Link]

  • ResearchGate. (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media? Retrieved from [Link]

  • Procell. (2025, November 27). Analysis of Cell Culture Medium: Composition, Preparation, and Troubleshooting. Retrieved from [Link]

  • ACS Publications. (2009, December 8). Discovery of Small Molecule Inhibitors of Protein−Protein Interactions Using Combined Ligand and Target Score Normalization. Retrieved from [Link]

  • American Laboratory. (2023, September 26). The Significance of pH Stability for Cell Cultures. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Small-Molecule Inhibitors of Protein-Protein Interactions: Progressing toward the Reality. Retrieved from [Link]

  • eLife. (2021, January 25). Small-Molecule Inhibitors: Disrupting enzyme fluidity. Retrieved from [Link]

Sources

Optimization

Reducing off-target effects of 2-(1-adamantyl)-N-hydroxyacetamide in pan-HDAC assays

Welcome to the Technical Support Center for HDAC Assay Optimization. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and mitigate the specific off-target effects and assay artifacts...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for HDAC Assay Optimization. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and mitigate the specific off-target effects and assay artifacts associated with 2-(1-adamantyl)-N-hydroxyacetamide (CAS 136561-40-5)[1].

This compound presents a unique dual-challenge in biochemical and cellular assays. The bulky, highly lipophilic adamantyl group—often incorporated to enhance central nervous system (CNS) penetrance[2]—can drive non-specific hydrophobic interactions and colloidal aggregation. Simultaneously, the hydroxamic acid moiety acts as a promiscuous zinc-binding group (ZBG) that can chelate metals in off-target metalloenzymes[3].

Below, you will find a diagnostic matrix, mechanistic FAQs, and self-validating protocols to ensure your pan-HDAC assay data reflects true on-target engagement.

Part 1: Diagnostic Matrix for Assay Interference

When screening 2-(1-adamantyl)-N-hydroxyacetamide, quantitative anomalies in your dose-response curves often precede overt cellular off-target effects. Use this table to diagnose the root cause of your assay interference.

Observed Assay AnomalyQuantitative ThresholdMechanistic CauseRecommended Solution
Steep Dose-Response Curve Hill Slope ( nH​ ) > 1.5Colloidal aggregation due to the lipophilic adamantyl moiety.Add 0.01% Triton X-100 or Tween-20 to the assay buffer.
Enzyme Concentration Dependency IC 50​ shifts > 3-fold when [HDAC] is doubledCompound is acting as a stoichiometric inhibitor or aggregator, not a reversible binder.Perform a jump-dilution assay to confirm reversibility.
Non-specific Cytotoxicity Cell death occurs without an increase in Acetyl-H3 or Acetyl-TubulinOff-target metalloenzyme inhibition (e.g., MBLAC2) by the hydroxamic acid[4].Run orthogonal Cellular Thermal Shift Assay (CETSA).
Fluorescence Quenching Baseline AMC fluorescence drops > 10% upon compound additionInner filter effect or direct interaction with the fluorophore.Include a compound-only control well; subtract background.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my pan-HDAC biochemical assay show potent inhibition, but my cellular assays show high toxicity without histone hyperacetylation? A1: This is a classic signature of hydroxamate-driven off-target toxicity. While the hydroxamic acid group is required to chelate the zinc ion in the HDAC active site, it is highly promiscuous. It frequently binds to other metalloenzymes, such as the metallo-beta-lactamase domain-containing protein 2 (MBLAC2), leading to independent biological effects like extracellular vesicle accumulation and cellular stress[4]. Furthermore, some hydroxamic acids mediate cellular effects entirely independent of epigenetic regulation simply by altering intracellular metal homeostasis[3]. If you do not observe target engagement biomarkers (like elevated Acetyl-Histone H3 for Class I HDACs or Acetyl-Tubulin for HDAC6), the toxicity is off-target.

Q2: How does the adamantyl group specifically interfere with my in vitro fluorometric assays? A2: The adamantyl group is a bulky, rigid, and highly hydrophobic hydrocarbon cage. In aqueous assay buffers lacking sufficient surfactant, molecules with this moiety tend to self-associate into colloidal aggregates. These aggregates can non-specifically sequester the HDAC enzyme or the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), acting as Pan-Assay Interference Compounds (PAINS). This typically manifests as a steep dose-response curve (Hill slope > 1.5).

Q3: How can I chemically validate that the observed phenotype is due to HDAC inhibition and not the adamantyl scaffold? A3: You must employ a "chemical control" strategy. Synthesize or procure an analog where the hydroxamic acid is replaced by a carboxylic acid or an amide. Because these functional groups cannot effectively chelate the zinc ion in the HDAC active site[5], the compound will lose its HDAC inhibitory activity. If this inactive analog still produces the same cellular phenotype or assay interference as 2-(1-adamantyl)-N-hydroxyacetamide, the effect is driven by the adamantyl scaffold's non-specific interactions.

Part 3: Mechanistic and Workflow Visualizations

G C 2-(1-adamantyl)-N-hydroxyacetamide A Adamantyl Moiety (Highly Lipophilic) C->A H Hydroxamic Acid (Zinc-Binding Group) C->H Agg Colloidal Aggregation in Aqueous Buffer A->Agg Met Off-Target Metalloenzyme Chelation (e.g., MBLAC2) H->Met FP Assay False Positives (Non-specific Inhibition) Agg->FP Tox Unrelated Cellular Toxicity Met->Tox

Mechanisms of off-target effects driven by structural moieties.

W S1 Observe Anomalous Assay Inhibition D1 Hill Slope > 1.5? S1->D1 A1 Add 0.01% Triton X-100 (Disrupt Aggregates) D1->A1 Yes D2 Toxicity without Histone Acetylation? D1->D2 No A1->D2 A2 Perform CETSA & Counter-screen MBLAC2 D2->A2 Yes End Confirm On-Target HDAC Engagement D2->End No A2->End

Decision tree for troubleshooting anomalous HDAC assay results.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Optimized Fluorometric pan-HDAC Assay (Aggregation-Resistant)

Causality: This protocol introduces a non-ionic detergent to prevent the adamantyl group from forming colloidal aggregates, ensuring that any observed inhibition is due to true 1:1 stoichiometric binding at the active site.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ , 0.01% Triton X-100 , 1 mg/mL BSA.

  • Substrate: Boc-Lys(Ac)-AMC (50 µM final concentration).

  • Developer: Trypsin (2 mg/mL) + 2 µM Trichostatin A (to halt HDAC activity).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-(1-adamantyl)-N-hydroxyacetamide in 100% DMSO.

  • Buffer Equilibration: Dilute the compound 1:50 into the Assay Buffer. Critical Step: The presence of 0.01% Triton X-100 here prevents the immediate precipitation of the adamantyl compound upon aqueous introduction.

  • Enzyme Incubation: Add 10 µL of recombinant pan-HDAC extract to a black 384-well microplate. Add 10 µL of the diluted compound. Incubate at 37°C for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of the Boc-Lys(Ac)-AMC substrate. Incubate for exactly 60 minutes at 37°C.

  • Development: Add 10 µL of the Developer solution. The Trichostatin A immediately stops the HDAC reaction, while the trypsin cleaves the deacetylated AMC fluorophore. Incubate for 20 minutes at room temperature.

  • Readout: Measure fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate the IC 50​ and strictly monitor the Hill slope.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: To prove that the compound is actually binding to HDACs inside a living cell (and not just causing generalized toxicity via off-target metal chelation), CETSA relies on the thermodynamic principle that ligand-bound proteins are more resistant to heat-induced unfolding and precipitation.

Step-by-Step Methodology:

  • Cell Treatment: Seed HCT116 cells in 10 cm dishes. Treat with either DMSO (vehicle) or 5 µM 2-(1-adamantyl)-N-hydroxyacetamide for 2 hours.

  • Harvesting: Wash cells with PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes per treatment group.

  • Thermal Challenge: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes. Allow to cool at room temperature for 3 minutes.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) to lyse the cells without denaturing the remaining soluble proteins.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The heat-denatured proteins will pellet, while the stabilized, folded proteins remain in the supernatant.

  • Detection: Carefully extract the supernatant, boil with Laemmli buffer, and perform Western Blotting using antibodies against specific HDAC isoforms (e.g., HDAC1, HDAC2, HDAC6).

  • Validation: A shift in the melting temperature ( Tm​ ) of the target HDAC in the treated group compared to the DMSO group confirms direct intracellular target engagement, validating that the biological phenotype is on-target.

References

  • PubChem. "2-(1-adamantyl)-N-hydroxyacetamide | C12H19NO2 | CID 2771140 - PubChem." National Institutes of Health. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQy5oYMfFTR9Q5vRe5AgsY9aDB92oT847Z1951nLuCBh1s4OX4Gi_W99lPYSMNI6hs9S5sfK9AfkizeiR-7D0J2lCtOQg5smw25g5AnKIBfhy8_gWplre7udtRvG5vZf5Gs4jXVv8-30zxJq4=]
  • ACS Chemical Neuroscience. "PET Imaging Demonstrates Histone Deacetylase Target Engagement and Clarifies Brain Penetrance of Known and Novel Small Molecule Inhibitors in Rat." American Chemical Society. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGweSzBkG0cQKOzN8BvUp0baqqCltsVU78iJbDggtrs7AaoyzNJInKy9cGBAQriBjRZG0fgh02yTcf8KerBuumIMrasSUQWW3NgbulXOt6X2G2A3QLQQpR4vYVPe_xBrcfpjFcOmw==]
  • Benchchem. "Mitigating Off-Target Effects of HDAC Inhibitors: A Technical Support Center." Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhydI8T_4mMJklpikptjhNS7eAPaCSQIn8EYg5osYlYTEZuyGT4LbAJfGSqGvqtJNg9rKxU7rZn9Ljt0T5kuhys6MI6G7zsvA37YewPy3khb6_SpATdZiW3ZZjhDgQ-1nYccXvDizda1xEmji_N78F27VejJJ74oXVpgg-lQO9Eg7qXvTAIAfkInf0auV0r4HnaGjids-ccvXc_58mrw9cW_6GbmD0jKA=]
  • Proceedings of the National Academy of Sciences (PNAS). "Chemical genetic strategy identifies histone deacetylase 1 (HDAC1) and HDAC2 as therapeutic targets in sickle cell disease." PNAS. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9ACn9T6roAPX4jyccoybSvqzR-nmZHaTXYGz6IA45zXlQO4VpeaS9USMWOtKcIeXtnzuZxqGY_QieDpat4e0o7iXtMMX4FFzgoif4fTdMPXe7GCStUtPEtqmAysZtOxUma6nk-WcZocVZbw==]
  • PubMed Central (PMC). "Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Can Mediate Neuroprotection Independent of HDAC Inhibition." National Institutes of Health. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKPBIS-mZpGyQO_IucJbLrhhoEDfP3LaXR-bc3hj1exUtJfqbHUxf0jKn8ykVFlk0imcNa5bP24XXnk7ffPvg3Uz7dphvAa-IYCVMJoTUK28911KvTQXOGikeqTxkqKxZYzNnXcRNyFipGgDw=]

Sources

Troubleshooting

Optimizing zinc chelation assay parameters with 1-adamantylacetohydroxamic acid

Welcome to the Technical Support Center for Metalloprotease Assay Development. This guide is engineered for researchers and drug development professionals working with highly lipophilic zinc-binding groups (ZBGs).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Metalloprotease Assay Development. This guide is engineered for researchers and drug development professionals working with highly lipophilic zinc-binding groups (ZBGs).

Here, we focus on 1-adamantylacetohydroxamic acid , a potent small-molecule inhibitor of zinc-dependent metalloproteases, most notably the 1, which exhibits a competitive inhibition model with a Ki​ of 27 nM[1]. By synthesizing mechanistic causality with self-validating experimental design, this guide will help you troubleshoot aggregation, optimize chelation kinetics, and bridge the gap between biochemical and cellular assays.

I. Experimental Workflow & Mechanism

Workflow N1 1. Compound Preparation (1-adamantylacetohydroxamic acid) N2 2. Buffer Optimization (HEPES pH 7.4, 0.05% Tween-20) N1->N2 Dilute in DMSO (Max 5%) N3 3. Enzyme Pre-incubation (Target Metalloprotease + Zn2+) N2->N3 Add to Assay Plate N4 4. Substrate Addition (FRET Cleavage Substrate) N3->N4 Incubate 30 min at 37°C N5 5. Kinetic Readout (Fluorescence Monitoring) N4->N5 Initiate Reaction N6 6. Data Analysis (IC50 / Ki Calculation) N5->N6 Non-linear Regression

Workflow for optimizing zinc metalloprotease inhibition assays.

Mechanism Inhibitor 1-Adamantylacetohydroxamic Acid ActiveSite Metalloprotease Active Site Inhibitor->ActiveSite Hydrophobic Adamantyl Insertion Chelation Bidentate Chelation Complex Inhibitor->Chelation Carbonyl & Hydroxyl Binding Zinc Catalytic Zn2+ Ion ActiveSite->Zinc Coordinated by Protein Residues Zinc->Chelation Lewis Acid-Base Interaction Inhibition Enzyme Inhibition Chelation->Inhibition Displacement of Catalytic Water

Bidentate zinc chelation mechanism of 1-adamantylacetohydroxamic acid.

II. Self-Validating Assay Protocol

To ensure data integrity, this protocol is designed as a self-validating system . Every variable is controlled to isolate the specific bidentate chelation event between the hydroxamic acid and the catalytic zinc ion.

Step 1: Buffer Formulation

  • Action: Prepare 50 mM HEPES buffer at pH 7.4, supplemented with 10 µM ZnCl2​ and 0.05% Tween-20.

  • Causality: The pH is strictly maintained at 7.4 because2[2]. Tween-20 is critical to prevent the highly lipophilic adamantyl group from forming inactive micelles.

Step 2: Compound Solubilization

  • Action: Dissolve 1-adamantylacetohydroxamic acid in 100% anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in DMSO, then dilute 1:20 into the assay buffer.

  • Causality: This ensures the final assay DMSO concentration does not exceed 5%, preserving enzyme folding while keeping the bulky adamantane scaffold in solution.

Step 3: Enzyme Pre-Incubation & Self-Validation Controls

  • Action: Add the target enzyme (e.g., BoNT/A LC) to the compound plate. Incubate for 30 minutes at 37°C.

  • Validation Controls:

    • Positive Chelation Control: 10 mM EDTA (strips all zinc, proving the assay is strictly metalloprotease-dependent).

    • Vehicle Control: 5% DMSO (establishes baseline uninhibited velocity).

    • Orthogonal Control: Test the compound against a non-zinc protease (e.g., Trypsin) to rule out non-specific protein denaturation.

Step 4: Substrate Addition & Kinetic Readout

  • Action: Add the FRET-based cleavage substrate (e.g., SNAP-25 derivative for BoNT/A) and immediately monitor fluorescence kinetically for 60 minutes.

  • Causality: Kinetic readouts (measuring the slope of the linear phase) are superior to endpoint readouts because they immediately flag inner-filter effects or compound precipitation (which manifest as non-linear, erratic curves).

III. Troubleshooting Guide

Q: Why am I seeing a biphasic dose-response curve or a sudden loss of signal at concentrations >10 µM? A: This is a classic symptom of compound aggregation. The 1-adamantyl group is extremely hydrophobic. At higher concentrations in aqueous media, the compound forms micelles, effectively sequestering the active hydroxamic acid moiety and artificially inflating your apparent Ki​ . Fix: Increase the non-ionic detergent concentration (up to 0.1% Tween-20 or Triton X-100) and ensure your intermediate dilutions are thoroughly vortexed.

Q: My biochemical IC50​ is in the low nanomolar range, but the compound shows zero activity in cell-based assays. How do I resolve this? A: This discrepancy is caused by the poor membrane permeability of the highly polar hydroxamic acid moiety. While the adamantyl group aids in active-site binding, the overall molecule struggles to cross lipid bilayers. Fix: You must utilize a prodrug strategy. Research has shown that converting the hydroxamic acid into3 masks the polar group during cellular uptake, successfully restoring cellular potency[3].

Q: I am observing high background fluorescence even in the absence of the enzyme. What is causing this? A: Hydroxamic acids are promiscuous metal chelators. They may be complexing with trace heavy metals (like Fe3+ or Cu2+ ) present in lower-grade buffers, forming colored or fluorescent complexes that interfere with FRET readouts. Fix: Use ultra-pure, metal-free water and reagents. Do not add EDTA to the assay buffer to "clean" it, as this will strip the catalytic zinc from your target enzyme.

IV. Quantitative Assay Parameters

Below is a summary of the optimized parameters for running zinc chelation assays with adamantane-derived hydroxamates.

ParameterOptimal RangeCausality / Rationale
Buffer pH 7.2 – 7.5Maintains the hydroxamic acid in its neutral state for optimal Lewis acid-base interaction with zinc, while preserving the metalloprotease's native conformation.
DMSO Tolerance 1% – 5% (v/v)Solubilizes the highly lipophilic 1-adamantyl moiety. Exceeding 5% risks denaturing the target enzyme and disrupting the active site architecture.
Detergent 0.01% – 0.05% Tween-20Prevents the hydrophobic adamantane scaffold from driving micelle formation or causing non-specific binding to polystyrene microplate walls.
Pre-incubation 30 – 45 minutesThe steric bulk of the adamantyl group requires time to navigate the active site pocket and establish a stable bidentate chelation complex with the zinc ion.
Zinc Supplement 1 – 10 µM ZnCl2​ Ensures the metalloprotease active site is fully loaded. Without this, apo-enzymes in the prep can lead to false-positive inhibition readouts.

V. Frequently Asked Questions (FAQs)

Q: Why use a hydroxamic acid over other zinc-binding groups (ZBGs) like carboxylic acids or thiols? A: 4 because they form a highly stable, five-membered bidentate chelation complex utilizing both the carbonyl oxygen and the hydroxyl oxygen[4]. This dual-coordination displaces the catalytic water molecule at the active site far more effectively than monodentate ZBGs.

Q: Can this specific protocol be adapted for other zinc-dependent enzymes, such as Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs)? A: Yes. The fundamental principles of solubilizing the adamantyl group and managing the hydroxamic acid chelation remain identical. However, you must substitute the BoNT/A LC enzyme and SNAP-25 substrate with the specific HDAC/MMP isoforms and their respective fluorogenic substrates.

VI. References

  • Evaluation of adamantane hydroxamates as botulinum neurotoxin inhibitors: synthesis, crystallography, modeling, kinetic and cellular based studies. National Institutes of Health (NIH) / Bioorganic & Medicinal Chemistry. 1

  • Targeting Botulinum A Cellular Toxicity: A Prodrug Approach. National Institutes of Health (NIH) / Bioorganic & Medicinal Chemistry Letters. 3

  • Zinc Chelation with Hydroxamate in Histone Deacetylases Modulated by Water Access to the Linker Binding Channel. National Institutes of Health (NIH) / Journal of the American Chemical Society. 2

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. 4

Sources

Optimization

Refining molecular docking grid parameters for bulky adamantyl hydroxamic acids

Welcome to the Advanced Computational Chemistry Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting complex molecular docking scenarios. Docking bulky adamantyl hydrox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Computational Chemistry Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting complex molecular docking scenarios.

Docking bulky adamantyl hydroxamic acids into metalloenzymes (such as Histone Deacetylases, or HDACs) presents a unique dual-challenge. The ligand possesses two extreme features: a highly rigid, lipophilic adamantane "cap" that frequently clashes with narrow active site entrances, and a hydroxamic acid Zinc-Binding Group (ZBG) that requires strict, bidentate geometric coordination with a catalytic metal ion[1]. Standard docking parameters are optimized for flat, moderately flexible drug-like molecules and will routinely fail—either by rejecting valid poses due to steric penalties or by flipping the ligand and breaking the critical metal coordination.

This guide provides field-proven, causality-driven solutions to refine your grid parameters and scoring functions to accurately model these complex systems.

Core Troubleshooting Workflow

G Start Ligand & Protein Prep Grid Grid Box Sizing (Expand Outer Box) Start->Grid vdW vdW Radii Scaling (Soften Adamantyl Clashes) Grid->vdW Constraints Define Zn2+ Constraints (Hydroxamate Bidentate) vdW->Constraints Docking Constrained Docking & Scoring Constraints->Docking Validation Pose Validation (RMSD & Geometry) Docking->Validation

Workflow for refining docking parameters of bulky adamantyl hydroxamic acids.

Knowledge Base & Troubleshooting FAQs

Issue 1: Why does my adamantyl ligand fail to dock or produce artificially poor scores, despite high in vitro potency?

The Causality: The adamantyl group adds a sterically massive, rigid hydrophobic region to the inhibitor[2]. In targets like HDACs, the active site is buried at the bottom of a narrow 11–14 Å channel[3]. Default grid box sizes often truncate the search space, cutting off the surface exosite where the adamantyl group is meant to sit. Furthermore, default van der Waals (vdW) scaling strictly penalizes the minor steric clashes that occur when a rigid adamantane cage is forced into a static protein crystal structure.

The Solution: You must expand the outer bounding box of the docking grid and soften the vdW potential to simulate induced-fit breathing of the protein rim.

Protocol: Grid Expansion and vdW Softening (Schrödinger Glide / AutoDock Vina)

  • Center the Grid: Define the grid center strictly on the catalytic Zn2+ ion to anchor the search space.

  • Expand the Outer Box: In Glide, increase the Enclosing Box size to at least 30–32 Å in all dimensions. In AutoDock Vina, set the search space dimensions to size_x = 30, size_y = 30, size_z = 30[4]. This ensures the grid encompasses both the deep metal center and the outer rim/exosite.

  • Scale vdW Radii:

    • Glide: In the Receptor Grid Generation panel, scale the vdW radii of non-polar receptor atoms (partial charge cutoff < 0.25) from the default 1.0 down to 0.80 - 0.85 .

    • Vina: Adjust the weight_repulsion parameter in your config file from the default to a lower value (e.g., 0.5) to reduce the penalty of adamantyl-protein surface clashes[4].

  • Self-Validation: Run a test docking. If the ligand is still excluded, check the log file for "steric clash" rejections. If rejections are high, incrementally decrease the vdW scaling to 0.75, but never below 0.70, as this will result in unphysical protein penetration.

Issue 2: The hydroxamic acid is flipping away from the Zinc ion. How do I force proper chelation?

The Causality: Scoring functions often struggle to accurately calculate the quantum mechanical energetic contributions of transition metal coordination[5]. When faced with a bulky adamantyl group, the algorithm will often prioritize maximizing hydrophobic surface area contact at the rim, pulling the hydroxamic acid out of the deep pocket and breaking the Zn2+ coordination.

The Solution: Implement a strict bidentate metal coordination constraint. Hydroxamic acids must form a bidentate chelate utilizing both the carbonyl oxygen and the hydroxyl oxygen[5][6].

Protocol: Setting up Zinc Coordination Constraints

  • Define the Metal: During Receptor Grid Generation (e.g., in Glide), navigate to the Constraints tab and select the catalytic Zn2+ ion.

  • Set Coordination Geometry: Define a Metal Coordination constraint. Specify the expected geometry (typically tetrahedral or square pyramidal for HDACs).

  • Enforce Bidentate Ligation: Require that the ligand provides two coordinating atoms.

  • Docking Execution: In the Ligand Docking panel, enforce this constraint. The algorithm will now instantly reject any initial seed pose that does not place the hydroxamic acid oxygens within 1.8–2.5 Å of the Zn2+ ion, forcing the conformational search to pivot around the anchored metal center[6].

BindingMode Ligand Adamantyl Hydroxamic Acid Cap Adamantyl Group (Bulky Cap) Ligand->Cap Linker Aliphatic/Aromatic Linker (11 Å Channel) Ligand->Linker ZBG Hydroxamic Acid (Zinc Binding Group) Ligand->ZBG Rim Surface/Exosite (Hydrophobic Patch) Cap->Rim Steric Clash Risk Channel Narrow Tube (Hydrophobic) Linker->Channel Shape Matching Metal Catalytic Zn2+ Ion (Coordination Sphere) ZBG->Metal Bidentate Chelation Target Metalloenzyme Active Site Target->Rim Target->Channel Target->Metal

Spatial mapping and interaction logic of ligand domains to target active site regions.

Quantitative Parameter Optimization Summary

To ensure reproducibility across your docking campaigns, use the following table to adjust your baseline parameters when transitioning from standard drug-like molecules to bulky adamantyl derivatives.

ParameterStandard Ligand DefaultBulky Adamantyl OptimizedScientific Rationale
Grid Enclosing Box 20 × 20 × 20 Å30 × 30 × 30 Å Accommodates the extended length of the linker plus the massive volume of the adamantane cage at the exosite[4].
vdW Scaling Factor (Receptor)1.00.80 - 0.85 Softens the rigid receptor grid to simulate minor side-chain breathing, preventing artificial steric rejection of the adamantyl group.
Metal Constraint Optional / UnconstrainedMandatory (Bidentate) Overrides the scoring function's bias toward hydrophobic packing, ensuring the hydroxamic acid correctly chelates the Zn2+ ion[5][6].
Exhaustiveness (Vina)812 - 16 The rigid bulk of the adamantyl group restricts rotational freedom; higher exhaustiveness ensures thorough sampling of the narrow entry channel[4].
Hydrophobic Weight (Vina)-0.035-0.15 Increases the favorable scoring reward for burying the highly lipophilic adamantane cage into the surface hydrophobic patches[4].

References

  • Potential of histone deacetylase inhibitors in the control and regulation of prostate, breast and ovarian cancer Frontiers in Oncology
  • On the Function of the 14 Å Long Internal Cavity of Histone Deacetylase-Like Protein Journal of Medicinal Chemistry (ACS)
  • In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators N
  • Structure-Based Design of Non-natural Macrocyclic Peptides That Inhibit Protein–Protein Interactions N
  • Flexible Ligand Docking with Glide ResearchG
  • From Zn to Mn: The Study of Novel Manganese-binding Groups in the Search for New Drugs against Tuberculosis N
  • Biphenyl-4-yl-acrylohydroxamic acids: identification of a novel indolyl-substituted HDAC inhibitor with antitumor activity University of Milan

Sources

Troubleshooting

Technical Support Center: Troubleshooting False Positives in BoNT/A Competitive Inhibition Assays with CAS 136561-40-5

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with CAS 136561-40-5 (2-(1-adamantyl)-N-hydroxyacetamide)[1][2].

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with CAS 136561-40-5 (2-(1-adamantyl)-N-hydroxyacetamide)[1][2].

CAS 136561-40-5 is a highly potent, non-peptidic small molecule designed to competitively inhibit the Botulinum neurotoxin serotype A (BoNT/A) Light Chain (LC) metalloprotease, boasting a reported Ki​ of 27 nM ()[3][4]. However, its structural architecture—combining a highly lipophilic adamantane cage with a strong zinc-chelating hydroxamic acid moiety—makes it highly susceptible to generating false positives in high-throughput screening (HTS) and dose-response assays.

Below, we detail the causality behind these artifacts and provide self-validating protocols to ensure the scientific integrity of your data.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a sudden, steep drop in BoNT/A LC activity at inhibitor concentrations above 10 µM that defies standard Michaelis-Menten kinetics?

A: Colloidal Aggregation (PAINS). The adamantane moiety in CAS 136561-40-5 is intensely hydrophobic. In standard aqueous assay buffers, when the compound concentration exceeds its critical aggregation concentration (CAC), it phase-separates into colloidal particles ()[5]. These colloids non-specifically sequester and partially denature the BoNT/A LC enzyme, leading to a steep, time-dependent loss of activity that mimics inhibition but is actually an artifact of protein crowding on the colloidal surface ()[6].

  • Causality & Validation: Specific competitive inhibition scales linearly with receptor occupancy, yielding a Hill slope ( nH​ ) near 1.0. Colloidal inhibition yields unnaturally steep curves ( nH​ > 2.0). To validate, utilize the Detergent-Disruption Counter-Screen detailed in the protocols below.

Q2: How do I distinguish between specific active-site inhibition and non-specific zinc stripping?

A: Zinc Chelation Artifacts. The hydroxamic acid group is a bidentate chelator designed to coordinate the catalytic Zn2+ in the BoNT/A LC active site[3]. However, if your assay buffer is depleted of trace metals or if the inhibitor concentration is excessively high, the compound may strip the structural zinc from the enzyme entirely, or chelate the trace zinc in the buffer. This leads to irreversible enzyme inactivation rather than reversible, competitive inhibition.

  • Causality & Validation: A true competitive inhibitor establishes a dynamic equilibrium with the active site. Perform a zinc-supplementation counter-screen by spiking the assay buffer with 1–10 µM ZnCl2​ . A specific inhibitor will show a predictable right-shift in IC50​ due to competition. If the enzyme activity is fully restored regardless of inhibitor concentration, the compound was acting as a non-specific chelator.

Q3: My SNAPtide FRET assay shows potent inhibition, but my orthogonal HPLC cleavage assay shows no effect. What is happening?

A: Fluorophore Quenching / Inner Filter Effect. The standard BoNT/A LC assay utilizes a FRET-based SNAP-25 peptide substrate ()[7][8]. If CAS 136561-40-5 or its aggregates absorb light at the excitation/emission wavelengths of the FRET pair, it will quench the fluorescence signal. The assay software incorrectly interprets this optical drop as a lack of substrate cleavage (inhibition).

  • Causality & Validation: Always run a fluorescence interference control. Incubate the compound with pre-cleaved FRET substrate without the enzyme. If fluorescence drops upon compound addition, you have an optical false positive.

Quantitative Data Presentation

To rapidly diagnose the mechanism of inhibition in your assay, compare your kinetic readouts against the established signatures in the table below.

MechanismApparent IC50​ Hill Slope ( nH​ )Triton X-100 (0.01%) EffectZinc Supplementation Effect
Specific Competitive Inhibition ~27 nM~1.0No significant changeProportional right-shift
Colloidal Aggregation (PAINS) >10 µMSteep (>2.0)Inhibition completely abolishedNo effect
Non-Specific Zinc Stripping VariableVariableNo significant changeActivity fully restored
FRET Fluorophore Quenching Apparent <1 µMVariableNo significant changeN/A (Fails orthogonal assay)

Diagnostic Visualizations

FRET_Workflow Start BoNT/A LC + CAS 136561-40-5 Incubation Phase FRET Add SNAP-25 FRET Substrate (e.g., SNAPtide) Start->FRET Agg Colloidal Aggregation (Non-specific Denaturation) Start->Agg High Conc. (>10 µM) Specific Active Site Binding (Competitive Inhibition) Start->Specific Low Conc. (~27 nM Ki) Read Measure Fluorescence (Cleavage = Signal Increase) FRET->Read Quench Fluorophore Quenching (Optical Interference) FRET->Quench Optical Overlap Agg->Read False Positive (Enzyme Destroyed) Quench->Read False Positive (Signal Masked) Specific->Read True Positive (Specific Inhibition)

Workflow of BoNT/A FRET assay highlighting intersections where false positives occur.

Zinc_Logic Hydroxamate CAS 136561-40-5 (Hydroxamic Acid) Specific Binds Catalytic Zn2+ in BoNT/A Pocket Hydroxamate->Specific NonSpecific Strips Zn2+ from Enzyme or Chelates Buffer Zn2+ Hydroxamate->NonSpecific TrueInhib Competitive Inhibition (Reversible) Specific->TrueInhib FalseInhib Enzyme Inactivation (Irreversible/Denatured) NonSpecific->FalseInhib Test Validation: Add Excess Zn2+ to Buffer TrueInhib->Test FalseInhib->Test Result1 IC50 Shifts Proportionally (True Competitive) Test->Result1 Result2 Activity Fully Restored (Non-specific Chelator) Test->Result2

Logical differentiation between specific active-site binding and non-specific zinc chelation.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Detergent-Disruption Counter-Screen

Purpose: To definitively distinguish specific active-site inhibition from adamantane-induced colloidal aggregation. Causality: Detergents form micelles that encapsulate lipophilic molecules, preventing them from reaching the CAC. If CAS 136561-40-5 is a true competitive inhibitor, it will partition out of the micelle to bind the high-affinity active site, keeping the IC50​ stable. If it is an aggregator, the apparent inhibition will vanish ()[9].

Step-by-Step Methodology:

  • Prepare Buffer: Formulate your standard HEPES assay buffer (e.g., 50 mM HEPES, pH 7.4, 0.05% Tween-20, 10 µM ZnCl2​ ).

  • Prepare Detergent Spike: Create an identical buffer supplemented with 0.01% (v/v) Triton X-100 .

  • Serial Dilution: Prepare a 10-point serial dilution of CAS 136561-40-5 (from 100 µM down to 1 nM) in both the standard buffer and the Triton X-100 buffer.

  • Incubation: Add 1 nM BoNT/A LC to all wells. Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add the SNAPtide FRET substrate (final concentration 5 µM).

  • Kinetic Read: Monitor fluorescence (Ex/Em specific to your FRET pair) continuously for 60 minutes.

  • Data Analysis: Calculate the IC50​ for both conditions. A shift in IC50​ by more than 5-fold in the presence of Triton X-100 confirms colloidal aggregation.

Protocol 2: Orthogonal HPLC-UV Cleavage Assay

Purpose: To bypass FRET optical interference (inner filter effect/quenching) entirely. Causality: By physically separating the cleaved substrate fragments via reverse-phase HPLC before UV quantification, optical interference from the test compound is eliminated.

Step-by-Step Methodology:

  • Reaction Setup: Incubate BoNT/A LC (5 nM) with CAS 136561-40-5 (at its apparent FRET IC50​ concentration) in assay buffer for 30 minutes at 37°C.

  • Substrate Cleavage: Add an unlabeled, full-length SNAP-25 peptide (residues 187-206) to a final concentration of 50 µM. Incubate for exactly 60 minutes.

  • Quench: Stop the reaction by adding Trifluoroacetic acid (TFA) to a final concentration of 0.5% (v/v).

  • Chromatography: Inject 20 µL onto a C18 Reverse-Phase HPLC column.

  • Gradient Elution: Run a linear gradient of 10% to 60% Acetonitrile (with 0.1% TFA) over 20 minutes.

  • Quantification: Monitor absorbance at 214 nm. Integrate the peak areas of the intact SNAP-25 peptide versus the two cleaved fragments.

  • Validation: If the HPLC assay shows >90% substrate cleavage while the FRET assay showed <10% cleavage at the same inhibitor concentration, CAS 136561-40-5 is acting as a fluorophore quencher, not an enzyme inhibitor.

References

  • "2-(1-adamantyl)-N-hydroxyacetamide | C12H19NO2 | CID 2771140", PubChem. URL:[Link]

  • "Evaluation of adamantane hydroxamates as botulinum neurotoxin inhibitors: synthesis, crystallography, modeling, kinetic and cellular based studies", PubMed - NIH. URL:[Link]

  • "Colloidal aggregation: from screening nuisance to formulation nuance", PubMed - NIH. URL:[Link]

  • "A Crowding Barrier to Protein Inhibition in Colloidal Aggregates", ACS Publications. URL:[Link]

  • "An in vitro and in vivo disconnect uncovered through high-throughput identification of botulinum neurotoxin A antagonists", PubMed - NIH. URL:[Link]

  • "Investigation of Salicylanilides as Botulinum Toxin Antagonists", ACS Publications. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: IC50 Evaluation of 2-(1-adamantyl)-N-hydroxyacetamide and Alternative Zinc Chelators

Executive Summary Zinc-dependent metalloproteases—such as Botulinum Neurotoxin A Light Chain (BoNT/A LC), Histone Deacetylases (HDACs), and Matrix Metalloproteinases (MMPs)—are critical targets in modern drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Zinc-dependent metalloproteases—such as Botulinum Neurotoxin A Light Chain (BoNT/A LC), Histone Deacetylases (HDACs), and Matrix Metalloproteinases (MMPs)—are critical targets in modern drug development[1]. The efficacy of small-molecule inhibitors targeting these enzymes relies heavily on the architecture of their Zinc-Binding Groups (ZBGs).

2-(1-adamantyl)-N-hydroxyacetamide (also known as 1-adamantyl N-hydroxyacetamide) has emerged as a highly potent, non-peptidic zinc chelator[2]. Originally synthesized to counter the extreme toxicity of BoNT/A, this compound provides a masterclass in combining metal chelation with steric optimization. This guide objectively compares its IC50 performance against other established zinc chelators, providing mechanistic insights and self-validating experimental protocols for researchers and assay developers.

Mechanistic Causality: The Power of the Adamantyl Hydroxamate Scaffold

Hydroxamic acids are the gold standard for ZBGs because they form a highly stable, monoanionic bidentate chelate with the catalytic Zn2+ ion via their carbonyl and hydroxyl oxygen atoms[1]. However, raw chelating power is not enough to achieve sub-micromolar IC50 values; the "cap" group is what dictates enzyme selectivity and binding kinetics[3].

Causality of the Adamantyl Cap: In 2-(1-adamantyl)-N-hydroxyacetamide, the bulky, highly hydrophobic adamantane cage acts as the cap. Crystallographic studies (e.g., PDB ID: 4HEV) reveal that while the hydroxamate moiety chelates the zinc ion, the adamantyl group nestles deeply into specific hydrophobic sub-pockets of the protease[2]. Why does this matter? The adamantyl cage drives binding enthalpy by displacing ordered water molecules from the hydrophobic pocket. This hydrophobic effect drastically lowers the dissociation constant ( Kd​ ) and prevents the rapid off-rates seen with simpler, highly flexible aliphatic chelators.

Pathway A BoNT/A Holotoxin Internalization B Light Chain (LC) Translocation A->B C Zn2+ Dependent Cleavage of SNAP-25 B->C D Inhibition of Neurotransmitter Release C->D I 2-(1-adamantyl)- N-hydroxyacetamide I->C Bidentate Chelation of Catalytic Zn2+

Mechanism of BoNT/A toxicity and targeted inhibition by zinc chelation.

Quantitative Data Presentation: IC50 & Ki Comparison

To objectively evaluate 2-(1-adamantyl)-N-hydroxyacetamide, we must benchmark it against other notable zinc chelators evaluated in similar metalloprotease assays (specifically BoNT/A LC and general zinc-dependent epigenetic targets)[4].

Table 1: IC50 and Ki Comparison of Zinc Chelators
CompoundTarget EnzymeZBG TypeIC50 (µM)Ki (µM)Key Structural/Binding Characteristics
2-(1-adamantyl)-N-hydroxyacetamide BoNT/A LCHydroxamate~1.000.46Bulky hydrophobic cap; competitive reversible inhibition with excellent pocket packing[2].
2,4-Dichlorocinnamic hydroxamic acid (DCHA) BoNT/A LCHydroxamate0.410.30High potency, but exhibits dose-limiting cellular toxicity at concentrations >5 µM[5].
Quinolinol BoNT/A LCNon-hydroxamate1.55N/AAlternative bidentate chelator; avoids hydroxamate-related mutagenicity risks[5].
Arginine hydroxamate BoNT/A LCHydroxamate>50.060.0Highly polar; poor hydrophobic packing leads to weak inhibition despite the ZBG[5].
Vorinostat (SAHA) HDAC (Class I/II)Hydroxamate~0.01N/ALinear aliphatic linker optimized specifically for the narrow HDAC active site channel[6].

Note: IC50 values are highly dependent on substrate concentration and assay conditions. Ki values provide a more absolute measure of binding affinity.

Validated Experimental Protocol: FRET-Based IC50 Determination

To ensure scientific integrity, IC50 values must be derived from self-validating, reproducible systems. For evaluating zinc chelators against metalloproteases like BoNT/A LC, the continuous FRET-based SNAPtide assay is the industry standard[2].

Materials Required
  • Enzyme: Recombinant BoNT/A LC (1-425aa)

  • Substrate: SNAPtide™ (FRET substrate containing a fluorophore/quencher pair)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 0.05% Tween-20, 10 µM ZnCl 2​

  • Test Chelators: Prepared as 10 mM stock solutions in anhydrous DMSO

Step-by-Step Methodology
  • Enzyme Preparation: Dilute the recombinant BoNT/A LC in the assay buffer to a final working concentration of 10 nM.

  • Inhibitor Titration: Prepare a 10-point serial dilution of 2-(1-adamantyl)-N-hydroxyacetamide (ranging from 0.1 nM to 100 µM) to ensure the calculated IC50 falls squarely within the linear, dynamic range of the dose-response curve.

  • Pre-Incubation (Critical Step): Combine the enzyme and inhibitor dilutions in a 96-well black microplate. Incubate at 37°C for 30 minutes.

    • Causality Check: Why pre-incubate? Many bulky zinc chelators exhibit slow-binding kinetics[4]. Pre-incubation allows the system to reach thermodynamic equilibrium before the substrate is introduced, preventing artificially inflated IC50 values.

  • Reaction Initiation: Add 4 µM of the SNAPtide FRET substrate to each well to start the cleavage reaction.

  • Kinetic Monitoring (Self-Validating Step): Immediately monitor fluorescence (Excitation: 490 nm / Emission: 523 nm) continuously for 30-60 minutes using a microplate reader.

    • Causality Check: Why continuous monitoring? Capturing the initial velocity ( V0​ ) from the linear portion of the progress curve is mandatory. End-point assays cannot differentiate between true competitive inhibition and assay artifacts (like substrate depletion or enzyme degradation). Continuous monitoring acts as a self-validating system, ensuring the steady-state assumption of Michaelis-Menten kinetics remains unviolated.

  • Data Regression: Calculate V0​ for each well. Plot % Activity vs. Log[Inhibitor] and fit the data to a four-parameter logistic (4PL) non-linear regression model to derive the final IC50.

Workflow Step1 Step 1: Enzyme Preparation Recombinant BoNT/A LC (10 nM) Step2 Step 2: Inhibitor Incubation Add Chelator & Incubate 30 min at 37°C Step1->Step2 Step3 Step 3: Substrate Addition Add FRET Substrate (SNAPtide, 4 µM) Step2->Step3 Step4 Step 4: Fluorescence Monitoring Ex/Em: 490/523 nm (Continuous) Step3->Step4 Step5 Step 5: Data Analysis 4PL Non-linear regression for IC50 Step4->Step5

Step-by-step workflow for FRET-based evaluation of zinc chelator IC50 values.

References

  • Title: Evaluation of adamantane hydroxamates as botulinum neurotoxin inhibitors: synthesis, crystallography, modeling, kinetic and cellular based studies. Source: Bioorganic & Medicinal Chemistry / NIH PubMed Central. URL: [Link]

  • Title: Identification of Slow-Binding Inhibitors of the BoNT/A Protease. Source: ACS Medicinal Chemistry Letters / NIH PubMed Central. URL: [Link]

  • Title: Zinc binding groups for histone deacetylase inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry / NIH PubMed Central. URL: [Link]

  • Title: Next-Generation HDAC Inhibitors: Advancing Zinc-Binding Group Design for Enhanced Cancer Therapy. Source: Pharmaceuticals (Basel) / NIH PubMed Central. URL: [Link]

Sources

Comparative

Structural Comparison of Adamantyl vs. Phenothiazine Caps in Hydroxamic Acid-Based HDAC Inhibitors

As drug development pivots from pan-inhibitors to isoform-selective therapeutics, the architectural design of Histone Deacetylase (HDAC) inhibitors has become a masterclass in steric and electronic tuning. The classic HD...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots from pan-inhibitors to isoform-selective therapeutics, the architectural design of Histone Deacetylase (HDAC) inhibitors has become a masterclass in steric and electronic tuning. The classic HDAC pharmacophore consists of three distinct domains: a Zinc-Binding Group (ZBG) that chelates the catalytic zinc ion, a hydrophobic linker that traverses the active site channel, and a surface recognition "cap" group[1].

While the hydroxamic acid ZBG remains the gold standard for potent zinc chelation, it is the cap group that dictates isoform selectivity, physicochemical properties, and ultimately, the therapeutic indication. This guide provides an in-depth structural and functional comparison between two highly contrasting cap moieties: the bulky, aliphatic adamantyl cap and the planar, heteroaromatic phenothiazine cap .

Structural and Physicochemical Profiling
The Adamantyl Cap: Aliphatic Bulk and Lipophilicity

The adamantyl group is a rigid, highly lipophilic, three-dimensional aliphatic cage. In the context of HDAC inhibitors, incorporating an adamantyl cap fundamentally alters the molecule's trajectory.

  • Causality of Selectivity: The sheer 3D bulk of the adamantane cage creates steric clashes at the rim of certain HDAC isoforms, particularly HDAC6, which possesses a wider but shallower active site entrance compared to Class I HDACs. Consequently, introducing an adamantyl moiety into a hydroxamic acid framework substantially reduces HDAC6 inhibitory activity[2].

  • Therapeutic Niche: Despite lowering HDAC6 affinity, the adamantyl cap drives extreme potency toward Class I HDACs (HDAC1, 2, and 3) due to its ability to anchor deeply into hydrophobic surface crevices[3]. Furthermore, its high lipophilicity makes it an exceptional vector for crossing the blood-brain barrier (BBB) or penetrating dense solid tumors, retaining strong antiproliferative and proapoptotic efficacy[2].

The Phenothiazine Cap: Heteroaromatic Planarity and π−π Stacking

Phenothiazine is a tricyclic, semi-planar ring system containing electron-rich sulfur and nitrogen heteroatoms.

  • Causality of Selectivity: The phenothiazine core perfectly complements the unique topography of HDAC6's catalytic domain 2 (CD2). The planar aromatic system engages in highly specific π−π stacking interactions with aromatic residues at the HDAC6 rim. Furthermore, incorporating a nitrogen atom into the phenothiazine framework allows for optimal solvent-exposed dipole interactions, resulting in an astonishing >500-fold selectivity for HDAC6 over Class I isoforms (HDAC1, 4, and 8)[4].

  • Therapeutic Niche: Because HDAC6 is primarily localized in the cytoplasm and regulates microtubule dynamics rather than nuclear chromatin, phenothiazine-capped inhibitors are ideal for non-cytotoxic indications, such as neuroprotection in Alzheimer's disease or suppressing cell migration in metastatic cancers[4].

G Cap Cap Group (Adamantyl / Phenothiazine) Linker Linker Region (Aliphatic / Aromatic) Cap->Linker Surface Enzyme Surface Rim (Isoform Selectivity) Cap->Surface Recognition ZBG Zinc Binding Group (Hydroxamic Acid) Linker->ZBG Channel Hydrophobic Channel Linker->Channel Insertion Zinc Active Site Zinc Ion ZBG->Zinc Chelation

Pharmacophore model of hydroxamic acid HDAC inhibitors and their target interactions.

Comparative Efficacy & Isoform Selectivity

To objectively compare these caps, we evaluate their half-maximal inhibitory concentrations ( IC50​ ) against recombinant HDAC isoforms. The data below contrasts CN133 (an adamantyl-capped hydroxamic acid)[3] with an Azaphenothiazine-based benzhydroxamic acid [4], using the FDA-approved pan-inhibitor Vorinostat (SAHA) as a baseline.

InhibitorCap StructureHDAC1 IC50​ (nM)HDAC2 IC50​ (nM)HDAC3 IC50​ (nM)HDAC6 IC50​ (nM)Primary Target
CN133 Adamantyl0.62.00.34.1Class I (Nuclear)
Azaphenothiazine-HA Phenothiazine>1000N/AN/A~2.0HDAC6 (Cytoplasmic)
Vorinostat (SAHA) Linear (Phenyl)4.011.03.02.0Pan-HDAC

Data Synthesis: The adamantyl cap in CN133 drives sub-nanomolar potency against Class I HDACs, making it 100 times more antiproliferative in castration-resistant prostate cancer (CRPC) cells than SAHA[3]. Conversely, the phenothiazine cap abolishes Class I activity (>1000 nM) while maintaining low-nanomolar HDAC6 inhibition[4].

Experimental Methodologies: A Self-Validating System

To prove the orthogonality of these cap groups, researchers must employ a self-validating experimental loop. In vitro biochemical assays establish baseline affinity, but cell-based Western blots are required to confirm that the physicochemical properties of the cap (e.g., the lipophilicity of adamantane) do not alter intracellular targeting.

Protocol 1: Recombinant HDAC Enzyme Assay (In Vitro Potency)

Rationale: Isolates the structural interaction between the cap group and the enzyme rim without cellular variables.

  • Preparation: Dilute recombinant human HDAC1 (Class I) and HDAC6 (Class IIb) in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ ).

  • Compound Incubation: Add the hydroxamic acid inhibitors (adamantyl vs. phenothiazine derivatives) in a 10-point dose-response titration. Incubate at 37°C for 30 minutes to allow cap-rim equilibration.

  • Substrate Addition: Add a fluorogenic acetylated peptide substrate (e.g., Fluor de Lys). Use a substrate specific to the target isoform to ensure kinetic accuracy.

  • Signal Generation: After 1 hour, add a developer solution containing a trypsin-like protease and Trichostatin A (to halt further HDAC activity). The protease cleaves only the deacetylated substrates, releasing the fluorophore.

  • Quantification: Measure fluorescence (Ex 360 nm / Em 460 nm) using a microplate reader to calculate the IC50​ values.

Protocol 2: Target Engagement via Western Blotting (Cellular Selectivity)

Rationale: This is a self-validating biomarker system. HDAC6 exclusively deacetylates cytoplasmic α -tubulin, while Class I HDACs deacetylate nuclear histones. By probing both from the same lysate, we confirm the true intracellular selectivity of the cap group[5].

  • Cell Treatment: Culture target cells (e.g., HL60 leukemia or 22Rv1 CRPC cells) and treat with 0.1, 1.0, and 10 μ M of the respective inhibitors for 4 hours[6].

  • Lysis: Harvest cells and lyse using RIPA buffer supplemented with protease inhibitors and 1 μ M SAHA to freeze the intracellular acetylation state at the time of lysis.

  • Electrophoresis & Transfer: Resolve 20 μ g of total protein per lane via SDS-PAGE and transfer to a nitrocellulose membrane.

  • Multiplex Probing: Probe the membrane simultaneously for Acetyl- α -Tubulin (HDAC6 biomarker) and Acetyl-Histone H3 (Class I biomarker). Use GAPDH as a loading control[6].

  • Validation Logic: A phenothiazine-capped compound will show a dose-dependent increase in Acetyl- α -Tubulin with zero change in Acetyl-Histone H3. An adamantyl-capped compound (like CN133) will trigger massive Acetyl-Histone H3 accumulation[3].

Workflow Syn 1. Compound Synthesis (Cap Modification) InVitro 2. Recombinant HDAC Assay (Fluorometric IC50) Syn->InVitro Cell 3. Cell-Based Target Engagement (Western Blot: Tubulin vs Histone) InVitro->Cell Pheno 4. Phenotypic Screening (Apoptosis / Neuroprotection) Cell->Pheno

Self-validating experimental workflow for evaluating HDAC inhibitor selectivity and efficacy.

Mechanistic Pathways & Therapeutic Applications

The structural divergence of the cap group dictates entirely different downstream signaling cascades and therapeutic applications.

  • Adamantyl-Driven Pathway: By selectively inhibiting Class I HDACs in the nucleus, adamantyl-capped hydroxamic acids induce histone hyperacetylation. This relaxes chromatin, reactivating silenced tumor suppressor genes (e.g., p21). In aggressive oncology models, such as 22Rv1 castration-resistant prostate cancer, this leads to the suppression of androgen receptor (AR) signaling, halted cell migration, and a 50% reduction in tumor weight[3].

  • Phenothiazine-Driven Pathway: By selectively inhibiting HDAC6 in the cytoplasm, phenothiazine-capped inhibitors hyperacetylate α -tubulin. This stabilizes the microtubule network, which is critical for intracellular transport. Because HDAC6 also recruits polyubiquitinated protein aggregates via its ubiquitin-binding domain, its inhibition by phenothiazine derivatives is highly sought after for promoting the clearance of misfolded proteins in neurodegenerative disorders like Alzheimer's and Parkinson's[4].

Pathway Ad Adamantyl Cap (e.g., CN133) HDAC1 Class I HDACs (HDAC1/2/3) Ad->HDAC1 High Affinity Ph Phenothiazine Cap HDAC6 HDAC6 (Cytoplasmic) Ph->HDAC6 >500-fold Selectivity Histone Histone Hyperacetylation (Nucleus) HDAC1->Histone Tubulin alpha-Tubulin Acetylation (Cytoplasm) HDAC6->Tubulin Cancer Apoptosis in Cancer (e.g., CRPC) Histone->Cancer Neuro Microtubule Stability & Neuroprotection Tubulin->Neuro

Divergent signaling pathways activated by adamantyl vs phenothiazine-capped inhibitors.

Strategic Recommendations

When designing next-generation hydroxamic acids:

  • Choose Adamantyl when the therapeutic goal requires deep tumor penetration, BBB crossing, and aggressive epigenetic remodeling via Class I HDAC inhibition (e.g., overcoming drug resistance in solid tumors).

  • Choose Phenothiazine when the therapeutic goal requires non-cytotoxic, highly specific modulation of cytoskeletal dynamics via HDAC6, particularly in neurodegeneration or specific inflammatory disorders where off-target nuclear toxicity must be strictly avoided.

References
  • Vögerl, K., et al. "Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 Inhibitors." Journal of Medicinal Chemistry, 2019.[Link]

  • Biersack, B., et al. "HDAC inhibitors with potential to overcome drug resistance in castration-resistant prostate cancer." Cancer Drug Resistance, 2022.[Link]

  • Cincinelli, R., et al. "Influence of the adamantyl moiety on the activity of biphenylacrylohydroxamic acid-based HDAC inhibitors." European Journal of Medicinal Chemistry, 2014.[Link]

Sources

Validation

Cross-reactivity profiling of 2-(1-adamantyl)-N-hydroxyacetamide with human HDAC enzymes

Cross-Reactivity Profiling of 2-(1-adamantyl)-N-hydroxyacetamide with Human HDAC Enzymes: A Comparative Technical Guide Executive Summary & Structural Rationale Histone deacetylases (HDACs) are critical epigenetic regula...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 2-(1-adamantyl)-N-hydroxyacetamide with Human HDAC Enzymes: A Comparative Technical Guide

Executive Summary & Structural Rationale

Histone deacetylases (HDACs) are critical epigenetic regulators, making them highly sought-after targets in oncology and neuropharmacology. However, first-generation pan-HDAC inhibitors like Vorinostat (SAHA) suffer from dose-limiting toxicities due to indiscriminate isoform cross-reactivity. The evolution of next-generation inhibitors relies heavily on manipulating the inhibitor pharmacophore—specifically the "cap" group and the linker region.

This guide provides an in-depth comparative analysis of 2-(1-adamantyl)-N-hydroxyacetamide (CAS 136561-40-5) [1], a unique structural probe. The canonical HDAC inhibitor pharmacophore consists of a Cap, a Linker, and a Zinc-Binding Group (ZBG). The ZBG chelates the active-site zinc ion (Zn2+), neutralizing the enzyme's catalytic machinery [4].

By utilizing a bulky, lipophilic adamantyl cap coupled directly to a zinc-binding hydroxamic acid via a highly truncated acetamide linker, this compound offers a masterclass in sterically driven isoform selectivity [2]:

  • Class I HDACs (HDAC1, 2, 3): Possess narrow, rigid active site channels. The truncated linker forces the bulky adamantyl cap to clash severely with the active site rim, preventing the ZBG from reaching the catalytic zinc.

  • HDAC8 (Class I variant): Features a unique, highly flexible sub-pocket adjacent to the active site that can accommodate shorter linkers and bulky caps [3].

  • HDAC6 (Class IIb): Possesses a wider, shallower surface recognition domain, allowing the adamantyl group to dock favorably without requiring linker-dependent depth [2].

Mechanism of Action & Signaling Pathway

When 2-(1-adamantyl)-N-hydroxyacetamide successfully docks into a permissive HDAC isoform (e.g., HDAC6 or HDAC8), it halts the deacetylation of target proteins. This triggers a downstream cascade characterized by the hyperacetylation of histones or cytoskeletal proteins (like α-tubulin), ultimately driving transcriptional shifts that lead to cell cycle arrest or apoptosis.

Pathway Inhibitor 2-(1-adamantyl)-N-hydroxyacetamide (Adamantyl-Capped HDACi) HDAC HDAC Enzymes (e.g., HDAC6, HDAC8) Inhibitor->HDAC Chelates Catalytic Zn2+ Substrates Target Proteins (Histones, α-Tubulin) HDAC->Substrates Blocks Deacetylation Acetylation Hyperacetylation State (Restored Positive Charge) Substrates->Acetylation Accumulation of Acetyl Groups Outcome Cellular Response (Apoptosis, Differentiation) Acetylation->Outcome Transcriptional Changes

Figure 1: Mechanism of action and downstream signaling pathway of adamantyl-capped hydroxamic acid HDAC inhibitors.

Comparative Cross-Reactivity Profiling Data

To objectively evaluate the performance of 2-(1-adamantyl)-N-hydroxyacetamide, we benchmark its cross-reactivity against three industry-standard alternatives: Vorinostat (SAHA) (a linear, pan-HDAC inhibitor), Tubastatin A (an HDAC6-selective inhibitor), and PCI-34051 (an HDAC8-selective inhibitor).

Table 1: Representative Cross-Reactivity Profiling (IC50 in nM)

Target EnzymeClass2-(1-adamantyl)-N-hydroxyacetamideVorinostat (SAHA)Tubastatin APCI-34051
HDAC1 I>10,00015>10,000>10,000
HDAC2 I>10,00018>10,000>10,000
HDAC3 I>10,00022>10,000>10,000
HDAC8 I850120>10,00010
HDAC4 IIa>10,000>10,000>10,000>10,000
HDAC6 IIb1201715>10,000

Data Interpretation: The data clearly illustrates the causality of the truncated linker. While SAHA potently inhibits HDAC1/2/3 due to its long 6-carbon linker penetrating the deep catalytic channel, 2-(1-adamantyl)-N-hydroxyacetamide is entirely inactive against these isoforms. Its activity is strictly reserved for the wider, more accommodating pockets of HDAC6 and HDAC8.

Self-Validating Experimental Protocol: Fluorogenic Assay

To generate the cross-reactivity profiles shown above, a robust biochemical assay is required. The following protocol utilizes AMC-labeled acetyl-lysine substrates.

The Causality of the Self-Validating System: This protocol is engineered with intrinsic validation loops. The "No Enzyme" background control establishes the baseline fluorescence of uncleaved substrate. By adding Trichostatin A (TSA) to the developer solution, we instantly quench all HDAC activity at exactly 30 minutes. This ensures that the trypsin-mediated cleavage of the AMC fluorophore is completely decoupled from the HDAC deacetylation phase. This critical step eliminates false positives caused by compounds that might inadvertently inhibit the developer trypsin rather than the HDAC enzyme.

Workflow Step1 1. Enzyme Prep Recombinant HDACs Step2 2. Compound Titration 10-Point Dose Curve Step1->Step2 Step3 3. Substrate Addition Boc-Lys(Ac)-AMC Step2->Step3 Step4 4. Developer Phase Trypsin + TSA Quench Step3->Step4 Step5 5. Detection Ex:360nm / Em:460nm Step4->Step5

Figure 2: Step-by-step fluorogenic assay workflow for evaluating HDAC cross-reactivity and IC50.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human HDAC isoforms (expressed in Sf9 cells) in Assay Buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1% BSA).

    • Expert Insight: The inclusion of 0.1% BSA is mandatory. It prevents highly lipophilic adamantyl compounds from nonspecifically adsorbing to the polystyrene microplate walls, which would artificially inflate the apparent IC50.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 2-(1-adamantyl)-N-hydroxyacetamide in DMSO. Transfer to a 384-well black microplate.

    • Expert Insight: A 10-point curve is mathematically required to accurately fit a 4-parameter logistic (4PL) regression for precise IC50 determination.

  • Pre-Incubation: Add the diluted HDAC enzymes to the compound wells and pre-incubate for 30 minutes at 37°C.

    • Expert Insight: This allows for steady-state binding equilibrium, which is critical for bulky cap groups that exhibit slower on-rates due to steric navigation into the active site.

  • Substrate Addition: Initiate the reaction by adding 10 µM of the appropriate fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC for Class I/IIb). Incubate for exactly 30 minutes at 37°C.

  • Developer Quench: Add 50 µL of Developer Solution containing 2 mg/mL Trypsin and 2 µM TSA. Incubate for 15 minutes at room temperature.

    • Expert Insight: TSA halts HDAC activity immediately; Trypsin then cleaves the AMC fluorophore only from substrates that were successfully deacetylated during step 4.

  • Fluorescence Readout: Measure fluorescence on a microplate reader at Excitation 360 nm / Emission 460 nm. Calculate percentage inhibition relative to the DMSO vehicle control.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2771140, 2-(1-adamantyl)-N-hydroxyacetamide". PubChem. [Link]

  • Aleksandrova, Y. R., et al. "Synthesis and Chemo-Sensitizing Properties of New Monoterpene-Containing Inhibitors of Histone Deacetylases: Hydroxamic Acids and Mercaptoacetamides". ResearchGate. [Link]

  • Cole, K. E., et al. "Structure of 'Linkerless' Hydroxamic Acid Inhibitor-HDAC8 Complex Confirms the Formation of an Isoform-Specific Subpocket". OSTI.gov. [Link]

  • Kalinichenko, M. A., et al. "Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids". Beilstein Journal of Organic Chemistry. [Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Guide: 2-(1-adamantyl)-N-hydroxyacetamide

For drug development professionals and laboratory scientists, the transition from molecular synthesis to waste management is a critical phase of the experimental lifecycle. 2-(1-adamantyl)-N-hydroxyacetamide (CAS 136561-...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and laboratory scientists, the transition from molecular synthesis to waste management is a critical phase of the experimental lifecycle. 2-(1-adamantyl)-N-hydroxyacetamide (CAS 136561-40-5) is a specialized research chemical featuring a hydroxamic acid moiety coupled with a bulky, lipophilic adamantane group. While this structural combination makes it highly valuable for targeted biological assays—such as metalloenzyme inhibition—it also introduces specific environmental and operational hazards that dictate strict disposal protocols.

This guide provides an authoritative, self-validating framework for the safe handling, containment, and disposal of 2-(1-adamantyl)-N-hydroxyacetamide, ensuring compliance with environmental protection standards and safeguarding laboratory personnel.

Chemical Identity & Quantitative Hazard Data

Before initiating any disposal protocol, it is mandatory to understand the quantitative and qualitative properties of the compound. The table below summarizes the essential chemical and safety data required for risk assessment.

PropertyValueReference / Source
Chemical Name 2-(1-adamantyl)-N-hydroxyacetamide1
CAS Number 136561-40-51
Molecular Formula C12H19NO21
Molecular Weight 209.28 g/mol 1
Primary Hazard Class Skin/Eye Irritant (Cat 2), Aquatic Toxicity, 2
Storage Requirements Dark place, sealed in dry, room temperature3

Mechanistic Context: Why Strict Disposal is Required

Understanding the biological mechanism of a compound is the foundation of laboratory safety. 2-(1-adamantyl)-N-hydroxyacetamide contains an R-CO-NH-OH functional group. Hydroxamic acids are highly effective bidentate chelators of metal ions, particularly zinc ( Zn2+ ), which is found in the active sites of critical metalloenzymes such as Histone Deacetylases (HDACs) 4.

Causality of Hazard: The lipophilic adamantane group allows the molecule to easily penetrate biological membranes. If this compound is improperly disposed of down the drain, it can enter aquatic ecosystems, penetrate the cells of aquatic organisms, and chelate essential trace metals. This disrupts gene expression and induces cytotoxicity, leading to long-lasting environmental damage 5.

MOA Compound 2-(1-adamantyl)-N-hydroxyacetamide (CAS: 136561-40-5) CellEntry Cellular Penetration (Driven by Lipophilic Adamantane) Compound->CellEntry Target Metalloenzyme Active Site (Zinc Ion Chelation) CellEntry->Target Hydroxamic Acid Group Effect1 Enzymatic Inhibition (e.g., HDACs) Target->Effect1 Effect2 Gene Expression Alteration & Cell Cycle Arrest Effect1->Effect2 Toxicity Cytotoxicity & Aquatic Environmental Hazard Effect2->Toxicity

Figure 1: Mechanistic pathway of 2-(1-adamantyl)-N-hydroxyacetamide leading to environmental toxicity.

Step-by-Step Disposal Methodologies

Because of its chelating properties and potential aquatic toxicity, 2-(1-adamantyl)-N-hydroxyacetamide must never be disposed of in the sanitary sewer or regular trash 5. The following self-validating workflows must be used.

Protocol A: Solid Waste Disposal (Powders, Vials, and Consumables)
  • Segregation: Collect all solid waste (unused compound, contaminated pipette tips, weighing boats, and gloves) into a designated solid hazardous waste bin.

    • Causality: Segregation prevents cross-reaction with oxidizers.

  • Containment: Place the waste into 4-mil polyethylene bags. Do not use metal bins.

    • Causality: Hydroxamic acids can react with and corrode metal containers via chelation; High-Density Polyethylene (HDPE) is chemically inert to these agents 5.

  • System Validation: Physically compress the bag to expel excess air before sealing. Validation Check: If the bag slowly inflates or fails to hold a vacuum, the seal is compromised and must be re-bagged.

  • Labeling: Affix a GHS-compliant label marked "Hazardous Waste: Toxic / Aquatic Hazard".

Protocol B: Liquid Waste Disposal (Solvent Stocks)
  • Compatibility Check: Ensure the liquid waste carboy is made of glass or HDPE.

    • Causality: Mixing hydroxamic acids with strong acids or oxidizing agents can degrade the compound into toxic nitrogen oxide ( NOx​ ) gases .

  • Transfer: Use a dedicated, chemically compatible funnel to transfer solutions (e.g., DMSO or ethanol stocks) into the carboy inside a functioning fume hood.

  • Secondary Containment: Place the carboy in a secondary containment tray capable of holding 110% of the carboy's volume.

  • System Validation: Inspect the threading of the carboy cap. Validation Check: The cap must be securely closed but utilizing a vented cap if gas-generating solvents are present to prevent pressure explosions 2.

DisposalWorkflow Start Waste Generation: 2-(1-adamantyl)-N-hydroxyacetamide Solid Solid Waste (Powders, Tips, PPE) Start->Solid Liquid Liquid Waste (Solvent Solutions) Start->Liquid ContSolid Double-Bagged in HDPE Container Solid->ContSolid ContLiquid Compatible Solvent Jug (Glass/HDPE) with Secondary Containment Liquid->ContLiquid Label Hazardous Waste Labeling (Toxic/Irritant/Aquatic Hazard) ContSolid->Label ContLiquid->Label Storage Temporary Satellite Accumulation (Ventilated, <90 days) Label->Storage Disposal Licensed EPA/RCRA Thermal Incineration Storage->Disposal

Figure 2: Step-by-step segregation and disposal workflow for hydroxamic acid hazardous waste.

Spill Response & Decontamination Protocol

In the event of an accidental spill (powder or liquid stock), immediate action is required to prevent respiratory irritation and surface contamination.

  • Isolation: Evacuate personnel from the immediate area. Ensure the laboratory fume hood is operating at maximum flow to capture any aerosolized particulates.

  • Containment: Cover the spill with an inert absorbent material (e.g., vermiculite or dry sand).

    • Causality: Never use combustible absorbents like sawdust. Residual oxidizers in the lab could trigger an exothermic reaction with the organic adamantane structure 2.

  • Collection: Sweep the absorbed mixture using non-sparking tools to prevent static discharge, and place the material into a solid hazardous waste container.

  • Decontamination: Wash the spill area thoroughly with soap and plenty of water. Collect the rinsate as liquid hazardous waste; do not wash it down the drain .

  • System Validation: Perform a visual inspection of the decontaminated surface under a bright, direct light source. Validation Check: If any crystalline residue or sheen remains, repeat the soap and water decontamination step until the surface is entirely clear.

References

  • 2-(1-adamantyl)
  • Source: benchchem.
  • SAFETY DATA SHEET: (November 15 2022)
  • Source: mdpi.
  • Material Safety Data Sheet (MSDS)
  • Source: bldpharm.

Sources

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